1-Methyl-4-(2-phenylpropyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3 |
InChI Key |
FGENDPZUDMGZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(2-phenylpropyl)benzene
A Senior Application Scientist's Perspective on Methodologies, Mechanistic Insights, and Practical Considerations
Abstract
This guide provides a comprehensive overview of the synthetic pathways leading to 1-Methyl-4-(2-phenylpropyl)benzene, a substituted aromatic hydrocarbon with applications in medicinal chemistry and materials science. We will delve into the core chemical principles governing its synthesis, with a particular focus on Friedel-Crafts alkylation and Grignard-based methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-tested protocols. The emphasis is on robust, reproducible methods, underpinned by a thorough analysis of reaction mechanisms and characterization techniques.
Introduction: Significance and Synthetic Strategy
1-Methyl-4-(2-phenylpropyl)benzene, also known as p-cymene-derived amphetamine analog, is a molecule of interest due to its structural similarity to known pharmacologically active compounds. Its synthesis presents a classic yet insightful challenge in organic chemistry, requiring a firm grasp of electrophilic aromatic substitution and organometallic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability. This guide will primarily focus on two divergent and well-established strategies: the direct Friedel-Crafts alkylation of toluene and a multi-step approach involving a Grignard reagent.
The core challenge in the synthesis of 1-Methyl-4-(2-phenylpropyl)benzene lies in controlling the regioselectivity and preventing polysubstitution, particularly in Friedel-Crafts reactions. The methyl group of toluene is an ortho-, para-director, and the steric hindrance at the ortho position favors the formation of the para-substituted product. However, the alkylated product is more reactive than the starting material, which can lead to further alkylation. Careful control of reaction conditions is therefore paramount.
Synthetic Pathway I: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a powerful C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism. In the context of synthesizing 1-Methyl-4-(2-phenylpropyl)benzene, this involves the reaction of toluene with a suitable 2-phenylpropyl electrophile, typically generated in situ from 2-phenyl-1-propene or 2-phenyl-2-propanol in the presence of a Lewis or Brønsted acid catalyst.
Mechanistic Considerations
The reaction is initiated by the activation of the alkylating agent by the acid catalyst to form a carbocation or a polarized complex. For instance, with 2-phenyl-1-propene and a Brønsted acid like sulfuric acid, the proton adds to the double bond to generate the more stable secondary benzylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of toluene, preferentially at the para position due to the directing effect of the methyl group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired product.
An In-depth Technical Guide to 1-Methyl-4-(phenylmethyl)benzene (p-Benzyltoluene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-(phenylmethyl)benzene, commonly known as p-benzyltoluene. With the CAS Number 620-83-7, this aromatic hydrocarbon is a subject of increasing interest in various scientific fields, from materials science to medicinal chemistry. This document details its chemical and physical properties, provides an in-depth, field-proven protocol for its synthesis via Friedel-Crafts benzylation, and outlines robust methodologies for its analytical characterization using NMR, FTIR, and GC-MS. Furthermore, this guide explores current and potential applications, particularly its role as a Liquid Organic Hydrogen Carrier (LOHC) and the emerging relevance of the diphenylmethane scaffold in drug discovery. Safety protocols and handling procedures are also discussed to ensure its responsible use in a laboratory setting.
Introduction and Core Concepts
1-Methyl-4-(phenylmethyl)benzene is a disubstituted aromatic hydrocarbon featuring a toluene moiety linked to a benzyl group at the para position. This structure, belonging to the diphenylmethane class of compounds, imparts a unique combination of thermal stability and reactivity, making it a versatile molecule in both industrial and research applications.
The core structure consists of two phenyl rings connected by a methylene bridge, with a methyl group on one of the rings. This arrangement influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications. Understanding the relationship between the structure and properties of p-benzyltoluene is fundamental to its effective utilization.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Toluene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C14 [label="CH3"];
// Methylene Bridge C1 -- C7;
// Phenyl Ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Positioning C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2,1!"]; C4 [pos="2.5,0!"]; C5 [pos="2,-1!"]; C6 [pos="1,-1!"]; C14 [pos="3.5,0!"]; C7 [pos="-1,0!"]; C8 [pos="-2,0!"]; C9 [pos="-2.5,1!"]; C10 [pos="-3.5,1!"]; C11 [pos="-4,0!"]; C12 [pos="-3.5,-1!"]; C13 [pos="-2.5,-1!"]; } Caption: Molecular structure of 1-Methyl-4-(phenylmethyl)benzene.
Physicochemical Properties
A thorough understanding of the physicochemical properties of p-benzyltoluene is essential for its handling, application, and for predicting its behavior in various chemical and physical processes.
| Property | Value | Source |
| CAS Number | 620-83-7 | [1] |
| Molecular Formula | C14H14 | [1] |
| Molecular Weight | 182.26 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Aromatic | [3] |
| Density | 0.97 g/cm³ | [2] |
| Boiling Point | 286 °C at 760 mmHg | [2] |
| Melting Point | < -80 °C | [4] |
| Flash Point | 137 °C | [5] |
| Water Solubility | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [3] |
Synthesis of 1-Methyl-4-(phenylmethyl)benzene
The most common and efficient method for the synthesis of p-benzyltoluene is the Friedel-Crafts benzylation of toluene with benzyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The para isomer is one of the major products due to the ortho, para-directing effect of the methyl group in toluene.
dot graph "Friedel_Crafts_Benzylation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
Toluene [label="Toluene"]; BenzylChloride [label="Benzyl Chloride"]; Catalyst [label="FeCl3 or AlCl3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbocation Intermediate", shape=diamond, fillcolor="#EA4335"]; Product [label="p-Benzyltoluene", fillcolor="#34A853"]; Byproduct [label="HCl", shape=ellipse, fillcolor="#5F6368"];
Toluene -> Intermediate [label="Nucleophilic Attack"]; BenzylChloride -> Catalyst [label="Forms"]; Catalyst -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Intermediate -> Byproduct; } Caption: Generalized workflow for the Friedel-Crafts benzylation of toluene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the benzylation of toluene.[6][7]
Materials:
-
Toluene (anhydrous)
-
Benzyl chloride
-
Anhydrous ferric chloride (FeCl3)
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an excess of anhydrous toluene.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous ferric chloride (approximately 5 mol% relative to benzyl chloride) to the toluene with stirring.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and water to quench the reaction and deactivate the catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a 5% sodium bicarbonate solution and then with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho- and para-benzyltoluene, can be purified by fractional distillation under reduced pressure to isolate the p-benzyltoluene isomer.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 1-methyl-4-(phenylmethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Expected Chemical Shifts (δ):
-
Aromatic Protons: Multiplets in the range of 7.0-7.3 ppm, corresponding to the protons on both phenyl rings.
-
Methylene Protons (-CH2-): A singlet at approximately 3.9 ppm.
-
Methyl Protons (-CH3): A singlet at approximately 2.3 ppm.
-
13C NMR:
-
Sample Preparation: Dissolve 20-50 mg of the purified product in approximately 0.6 mL of CDCl3.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Multiple signals between 125-142 ppm.
-
Methylene Carbon (-CH2-): A signal around 41 ppm.
-
Methyl Carbon (-CH3): A signal around 21 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) plates.[8][9]
-
Expected Absorption Bands (cm-1):
-
Aromatic C-H Stretch: 3000-3100 cm-1
-
Aliphatic C-H Stretch: 2850-3000 cm-1
-
Aromatic C=C Bending: 1600-1450 cm-1
-
C-H Bending (Methylene and Methyl): 1450-1375 cm-1
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the sample and to confirm its molecular weight.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions: A non-polar capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the isomers and any impurities.
-
MS Analysis: The mass spectrum of p-benzyltoluene will show a molecular ion peak (M+) at m/z = 182, corresponding to its molecular weight.[10] Common fragmentation patterns include the loss of a methyl group (m/z = 167) and the tropylium ion (m/z = 91).
Applications
The unique properties of 1-methyl-4-(phenylmethyl)benzene have led to its use in several established and emerging applications.
Heat Transfer Fluids and Dielectric Fluids
Benzyltoluene, as a mixture of isomers, is widely used as a heat transfer fluid and a dielectric fluid in capacitors and transformers due to its high thermal stability and excellent insulating properties.[5][11]
Liquid Organic Hydrogen Carriers (LOHC)
A significant area of current research is the use of benzyltoluene as a Liquid Organic Hydrogen Carrier (LOHC). In this application, the aromatic rings are catalytically hydrogenated to store hydrogen in a liquid form, which can be safely transported and stored under ambient conditions. The hydrogen can then be released through a catalytic dehydrogenation process when needed. This technology is a promising approach for a safe and efficient hydrogen economy.
Precursor in Organic Synthesis and Medicinal Chemistry
The diphenylmethane scaffold is a key structural motif in many pharmacologically active compounds.[12] Derivatives of diphenylmethane are found in a variety of drugs, including antihistamines, and are being investigated for their potential as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are targets for the treatment of metabolic diseases.[13][14] The anti-proliferative effects of some diphenylmethane derivatives are also under investigation.[13] The versatility of the diphenylmethane structure makes p-benzyltoluene a valuable starting material for the synthesis of novel drug candidates.[15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-methyl-4-(phenylmethyl)benzene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Fire Safety: Keep away from open flames and other sources of ignition. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4] Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated packaging should be properly disposed of.[4][17]
Conclusion
1-Methyl-4-(phenylmethyl)benzene is a compound with a rich chemistry and a growing number of applications. Its synthesis via Friedel-Crafts benzylation is a classic yet robust method, and its characterization can be readily achieved using standard analytical techniques. For researchers in materials science, its role in hydrogen storage is of paramount importance. For those in drug development, the diphenylmethane core of p-benzyltoluene represents a valuable scaffold for the design and synthesis of new therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for unlocking its full potential in scientific research and development.
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Hydrogen Loading and Release Potential of the LOHC System Benzyltoluene/Perhydro Benzyltoluene over S–Pt/TiO2 Catalyst. (2024, March 28). ACS Engineering Au. [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-Methyl-4-(2-phenylpropyl)benzene Derivatives
Introduction
1-Methyl-4-(2-phenylpropyl)benzene and its derivatives belong to the broad class of naturally occurring organic compounds known as phenylpropanoids. Phenylpropanoids are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail[1]. This structural motif is the foundation for a vast array of secondary metabolites in plants, where they play crucial roles in defense against pathogens and UV radiation, as well as in signaling[1]. In the realm of pharmacology and drug discovery, phenylpropanoids have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[2][3][4][5][6][7].
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel 1-Methyl-4-(2-phenylpropyl)benzene derivatives. Drawing upon established methodologies for analogous phenylpropanoid compounds, this document outlines detailed protocols for assessing their potential as anti-inflammatory and antimicrobial agents, alongside essential cytotoxicity evaluations. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.
Hypothesized Biological Activities and Underlying Mechanisms
Based on the extensive body of research on structurally related phenylpropanoids, it is hypothesized that 1-Methyl-4-(2-phenylpropyl)benzene derivatives are likely to possess both anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[8][9][10]. Many phenylpropanoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway[3][11]. It is therefore a primary objective to investigate whether 1-Methyl-4-(2-phenylpropyl)benzene derivatives can modulate this critical pathway.
Diagram of the Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway activated by LPS or TNF-α.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenylpropanoids and other benzene derivatives have demonstrated activity against a range of bacterial pathogens[12][13][14][15][16][17][18][19]. The proposed mechanisms of action often involve the disruption of bacterial cell membrane integrity[19]. Therefore, evaluating the antibacterial spectrum of 1-Methyl-4-(2-phenylpropyl)benzene derivatives is a key research objective.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the assessment of anti-inflammatory, antimicrobial, and cytotoxic activities.
In Vitro Anti-inflammatory Activity Assessment
This protocol utilizes the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for screening anti-inflammatory compounds[11][20][21][22][23][24].
1.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
1.2. Cytotoxicity Assessment in RAW 264.7 Cells (MTT Assay) It is imperative to determine the non-toxic concentration range of the test compounds before assessing their anti-inflammatory effects.
-
Step 1: Cell Seeding. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the 1-Methyl-4-(2-phenylpropyl)benzene derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Step 3: MTT Addition. Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Step 1: Cell Seeding and Treatment. Seed RAW 264.7 cells as described in 1.2.1. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Step 2: LPS Stimulation. Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Step 3: Griess Reaction. Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Step 4: Absorbance Measurement. Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Step 5: Data Analysis. Quantify the nitrite concentration using a sodium nitrite standard curve.
1.4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Step 1: Cell Culture and Treatment. Follow the same procedure as in 1.3.1 and 1.3.2.
-
Step 2: Supernatant Collection. Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Step 3: ELISA. Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Experimental Workflow for In Vitro Anti-inflammatory Assays
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- 24. Antioxidant Activity and Anti-inflammatory Effect of Extracts from Paulownia tomentosa in LPS-stimulated RAW264.7 macrophage cells [jkom.org]
1-Methyl-4-(2-phenylpropyl)benzene IUPAC name and structure
This guide provides an in-depth technical analysis of 1-Methyl-4-(2-phenylpropyl)benzene , a diarylalkane derivative.[1] This compound serves as a critical reference standard in impurity profiling for alkylbenzene-based pharmaceutical intermediates and is a structural analog in the study of hydrocarbyl scaffolds.[1]
Structural Elucidation, Synthesis, and Pharmaceutical Relevance[1]
Executive Summary
1-Methyl-4-(2-phenylpropyl)benzene (Molecular Formula:
Structural Elucidation & IUPAC Nomenclature
Nomenclature Breakdown
The name 1-Methyl-4-(2-phenylpropyl)benzene follows IUPAC substituent rules but can be semantically complex. The systematic naming prioritizes the longest alkyl chain connecting the aromatic rings.[1]
-
Parent Chain: Propane (3 carbons).[1]
-
Substituents:
-
Systematic IUPAC Name: 1-(4-Methylphenyl)-2-phenylpropane .[1]
Chemical Structure Diagram
The following diagram illustrates the connectivity, highlighting the chiral center at C2 of the propane chain (marked with an asterisk in theoretical models, though typically isolated as a racemate).[1]
[1][8]
Physicochemical Profile
As a lipophilic hydrocarbon, this compound exhibits low aqueous solubility and high permeability.[1] These properties make it a "sticky" impurity in HPLC analysis, often co-eluting with other non-polar degradants.[1]
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Weight | 210.32 g/mol | Mass Spectrometry (M+) detection.[1] |
| Formula | Elemental analysis. | |
| LogP (Octanol/Water) | ~4.8 - 5.2 | High lipophilicity; potential for bioaccumulation in membranes.[1] |
| Boiling Point | ~295°C - 305°C | High thermal stability; requires GC for volatile analysis.[1] |
| Physical State | Viscous Colorless Liquid | Handling as an oil in synthesis.[1] |
| Solubility | Insoluble in water; Soluble in DCM, Hexane | Requires organic solvents for extraction.[1] |
Synthetic Pathways & Mechanistic Causality[1]
Understanding the synthesis is crucial for identifying this compound as an impurity.[1] It is rarely the target molecule but rather a byproduct of Friedel-Crafts Alkylations or Styrene Dimerizations .[1]
Primary Formation Route: Hydroalkylation
The reaction of Toluene with
Targeted Synthesis (Laboratory Scale)
To synthesize the standard for quality control (QC), a reduction pathway is preferred to ensure regioselectivity.[1]
Protocol:
-
Condensation: Reaction of 4-methylbenzaldehyde with ethyl phenylacetate followed by decarboxylation (or similar Perkin-like condensation) to form the stilbene derivative.[1]
-
Reduction: Catalytic hydrogenation (Pd/C, H2) of 1-(4-methylphenyl)-2-phenylpropene .
Relevance in Drug Development
Impurity Profiling (ICH Q3A/B)
In the synthesis of drugs containing diaryl moieties (e.g., antihistamines, antimuscarinics like Tolterodine), starting materials often include substituted benzenes and styrene derivatives.[1]
-
Origin: 1-Methyl-4-(2-phenylpropyl)benzene appears as a side-reaction impurity when toluene is used as a solvent in the presence of reactive styrenic cations.[1]
-
Detection: Due to its lack of ionizable groups (no amine/acid), it is undetectable by ESI-MS in positive mode unless atmospheric pressure photoionization (APPI) is used.[1] It shows strong UV absorbance at 254 nm due to the two aromatic rings.[1]
Scaffold Analysis
The 1,2-diarylpropane skeleton is a "privileged structure" in medicinal chemistry, often modified with polar groups (amines, alcohols) to create bioactive molecules.[1]
-
Pharmacophore: The distance between the two aromatic rings (~5-6 Å) mimics the spacing in many receptor ligands (e.g., Dopamine transporters, Estrogen receptors).[1]
-
Toxicity: As a pure hydrocarbon, it is generally considered low toxicity but possesses high lipophilicity, which can lead to non-specific membrane perturbation if accumulated.[1]
References
-
IUPAC Nomenclature of Organic Chemistry . International Union of Pure and Applied Chemistry.[1] Blue Book Rules for Substituted Benzenes and Propyl Derivatives. Link
-
Friedel-Crafts Chemistry . Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on alkylation mechanisms).
-
Impurity Profiling in Active Pharmaceutical Ingredients . ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Link
-
Diarylpropane Synthesis . Journal of Organic Chemistry. Regioselective synthesis of 1,2-diarylalkanes via hydrogenation of stilbenes.[1] (General Synthetic Methodology).[1]
-
NIST Chemistry WebBook . Standard Reference Data for Alkylbenzenes and Mass Spectra. Link
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Executive Summary
1-Methyl-4-(2-phenylpropyl)benzene belongs to the versatile and structurally significant class of 1,2-diarylalkanes. These architectures serve as critical intermediates in pharmaceutical synthesis, lignin degradation modeling, and advanced materials. This whitepaper provides a rigorous examination of the synthesis protocols, physicochemical properties, and mechanistic pathways associated with 1-Methyl-4-(2-phenylpropyl)benzene and its structural analogs.
Introduction & Chemical Topology
1-Methyl-4-(2-phenylpropyl)benzene features a chiral C2 center on a propyl chain that bridges a phenyl ring and a p-tolyl group. Diarylalkanes are highly valued as pharmacophores and biological models because their structural flexibility allows them to adopt conformations that maximize hydrophobic interactions and π-π stacking[1].
In environmental and biochemical research,2 to study the degradation of lignin by white-rot basidiomycetes and their enzymes, such as lignin peroxidase[2]. Furthermore, bulky alkylbenzenes and related phenylpropanoids are significant contributors to floral scents and are utilized in the fragrance industry for their unique olfactory profiles[3].
Synthetic Methodologies & Protocols
The synthesis of 1-Methyl-4-(2-phenylpropyl)benzene and related diarylalkanes typically relies on two primary strategies: Friedel-Crafts alkylation for bulk industrial production and transition-metal-catalyzed cross-coupling for precision synthesis[4].
Friedel-Crafts Alkylation (Industrial & Bulk Synthesis)
Traditional Friedel-Crafts alkylation using pure anhydrous aluminum trichloride (AlCl₃) often leads to violent reactions, structural rearrangements, and complex byproduct mixtures, with yields dropping to ~55% and poor purity[5]. To mitigate this and prevent the rearrangement of the benzylic carbocation, a5 is employed[5].
Experimental Protocol: Synthesis via Mixed-Catalyst Alkylation
-
Preparation: In a dry, four-necked flask equipped with a mechanical stirrer and thermometer, suspend anhydrous FeCl₃ (0.75 eq) and AlCl₃ (0.5 eq) in toluene. Toluene acts as both the reactant and the solvent[5].
-
Activation: Stir the suspension at room temperature for 30 minutes to form the active catalytic complex[6].
-
Addition: Cool the mixture to 0–5°C. Slowly add 2-phenylpropyl chloride (or a related electrophile) dissolved in toluene over 1 hour[5].
-
Reaction: Maintain vigorous stirring at 0–5°C for 5 hours. The bulky 2-phenylpropyl group sterically directs the electrophilic aromatic substitution primarily to the para position of toluene, yielding the 1-methyl-4-substituted product.
-
Maturation: Slowly warm the reaction to 6–15°C and stir for an additional 6 hours to ensure complete conversion[5].
-
Quenching & Workup: Pour the reaction mixture into ice water to safely destroy the Lewis acids. Extract the aqueous layer with toluene. Wash the combined organic layers with saturated NaHCO₃ to neutralize residual HCl, followed by a brine wash. Dry over anhydrous MgSO₄, and concentrate under reduced pressure[5].
-
Purification: Purify the crude mixture via vacuum distillation to obtain pure 1-Methyl-4-(2-phenylpropyl)benzene[5].
Transition-Metal Catalyzed Cross-Coupling (Precision Synthesis)
For enantioselective synthesis,4 is preferred[4]. Nickel-catalyzed 1,1-diarylation of terminal alkenes or stereoconvergent reductive cross-coupling of racemic benzylic electrophiles allows for precise control over the chiral center[1]. These methods avoid the regioselectivity issues inherent to Friedel-Crafts reactions and tolerate a wider range of functional groups[7].
Quantitative Data & Physicochemical Properties
The physical properties of 1-Methyl-4-(2-phenylpropyl)benzene and related structural derivatives are summarized below for comparative analysis.
| Property | 1-Methyl-4-(2-phenylpropyl)benzene | 2-Phenylpropylamine[8] | (2-Methyl-2-phenylpropyl) acetate[6] |
| Molecular Formula | C16H18 | C9H13N | C12H16O2 |
| Molecular Weight | 210.32 g/mol | 135.21 g/mol | 192.25 g/mol |
| Structural Class | Diarylalkane | Phenylalkylamine | Benzylic Ester |
| Primary Use | Intermediate / Lignin Model | Antihypotensive Agent | Research Compound |
| LogP (Predicted) | ~4.5 | ~1.5 | ~2.8 |
Mechanistic Pathways & Logical Relationships
Experimental workflow for the synthesis of 1-Methyl-4-(2-phenylpropyl)benzene.
Structural logic of the 1,2-diarylalkane pharmacophore.
Applications in Drug Development and Material Science
-
Lignin Biodegradation Models: 1,2-Diarylpropanes (β-1 lignin models) are essential for studying the oxidative cleavage mechanisms of lignin peroxidase. The cleavage of the Cα-Cβ bond in these models helps researchers develop sustainable methods for biomass conversion[2].
-
Pharmaceuticals: The diarylalkane framework is a privileged scaffold in medicinal chemistry. Cross-electrophile coupling techniques have enabled the synthesis of complex diarylalkanes that serve as potent anticancer agents (e.g., isoerianin analogues)[4].
-
Fragrances and Volatiles: Bulky alkylbenzenes and related phenylpropanoids are significant contributors to floral scents and are utilized in the fragrance industry for their unique olfactory profiles and chemical stability[3].
References
1.[5] Google Patents. "CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester". Available at: 2.[6] Benchchem. "(2-methyl-2-phenylpropyl) acetate". Available at: 3.[8] PubChem - NIH. "2-Phenylpropylamine | C9H13N | CID 11398". Available at: 4.[3] Maximum Academic Press. "Diversity and intraspecific variation of floral volatile compounds underscoring the terpenoids and methyl esters among the wild". Available at: 5.[1] Chinese Chemical Society. "Modular Synthesis of Diarylalkanes by Nickel-Catalyzed 1,1-Diarylation of Unactivated Terminal Alkenes". Available at: 6.[4] ACS Publications. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews". Available at: 7.[7] RSC Publishing. "Enantioselective synthesis of gem-diarylalkanes by transition metal-catalyzed asymmetric arylations (TMCAAr)". Available at: 8.[2] PMC - NIH. "Microbial degradation of lignin: Role of lignin peroxidase, manganese peroxidase, and laccase". Available at:
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- 3. maxapress.com [maxapress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 6. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]
- 7. Enantioselective synthesis of gem -diarylalkanes by transition metal-catalyzed asymmetric arylations (TMCAAr) - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03404K [pubs.rsc.org]
- 8. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Toxicological Framework for the Evaluation of 1-Methyl-4-(1-phenylethyl)benzene
Executive Summary
This technical guide addresses the toxicological profile of 1-Methyl-4-(1-phenylethyl)benzene (CAS No. 3717-68-8). A comprehensive review of publicly accessible toxicological databases and literature reveals a significant data gap for this specific chemical substance. The U.S. Environmental Protection Agency (EPA) has noted there is "Inadequate information to assess carcinogenic potential" for the related compound 1-Phenyl-1-(4-methylphenyl)-ethane.[1] This guide, therefore, is structured not as a summary of existing data, but as a proactive, scientifically-grounded framework for the comprehensive toxicological evaluation of 1-Methyl-4-(1-phenylethyl)benzene. We will leverage established principles of toxicology, including read-across from structurally similar compounds and internationally recognized testing guidelines, to propose a robust testing strategy. This document is intended for researchers, toxicologists, and drug development professionals who may encounter this molecule and require a pathway for assessing its potential human health risks.
Chemical Identity and Structural Considerations
-
Chemical Name: 1-Methyl-4-(1-phenylethyl)benzene
-
Molecular Formula: C₁₅H₁₆
-
CAS Number: 3717-68-8[2]
-
Structure:
Caption: Molecular structure of 1-Methyl-4-(1-phenylethyl)benzene.
The molecule's structure contains two benzene rings. This is a critical feature from a toxicological perspective, as benzene itself is a well-characterized human carcinogen.
Read-Across Analysis and Potential Hazard Identification
In the absence of direct data, a read-across approach from structurally related chemicals is a valid starting point for hazard identification.
Benzene: The Parent Structure
Benzene is classified as a Group 1 "carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[3][4] The U.S. National Toxicology Program (NTP) also classifies benzene as a "known to be a human carcinogen".[3][5]
-
Carcinogenicity: The primary cancer associated with chronic benzene exposure is acute myeloid leukemia (AML).[3][5] Links to other leukemias and lymphomas have also been suggested.[3] Benzene has been shown to cause various tumors in laboratory animals.[5][6] The carcinogenic effects are thought to be mediated by its reactive metabolites.[4]
-
Genotoxicity: Benzene and its metabolites are clastogenic and aneugenic, causing chromosomal aberrations, micronuclei, and DNA strand breaks.[7] However, they do not typically produce reverse mutations in standard bacterial tests like the Ames assay.[7] It is considered a genotoxic carcinogen, implying no safe threshold of exposure.[4]
-
Hematotoxicity: Chronic exposure to benzene damages bone marrow, leading to blood disorders such as aplastic anemia, leukopenia, and pancytopenia.[4][6][8]
-
Reproductive Toxicity: Benzene is recognized as a reproductive toxicant.[9]
The presence of the benzene moiety in 1-Methyl-4-(1-phenylethyl)benzene serves as a structural alert, warranting a thorough investigation into its genotoxic and carcinogenic potential.
Proposed Toxicological Evaluation Strategy
A tiered, systematic approach is recommended to characterize the toxicological profile of this compound efficiently and ethically. This strategy prioritizes in vitro methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: A tiered workflow for the toxicological evaluation of 1-Methyl-4-(1-phenylethyl)benzene.
Experimental Protocols
The following protocols are based on internationally accepted OECD Guidelines for the Testing of Chemicals, which ensure that the data generated is standardized and mutually accepted across different regulatory bodies.[10][11]
Acute Oral Toxicity (OECD TG 425)
The Up-and-Down Procedure (UDP) is a method for estimating the LD₅₀ while minimizing animal use.[12]
-
Objective: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity after a single oral dose.
-
Test System: Typically, female rats are used, as they are often slightly more sensitive.
-
Methodology:
-
Fasting: Animals are fasted (food, not water) overnight prior to dosing.[13]
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The initial dose is selected based on available information, often starting at a default of 175 mg/kg.[14]
-
Sequential Dosing: A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The interval between dosing animals is typically 48 hours.[12]
-
Limit Test: If there is information suggesting low toxicity, a limit test can be performed, starting at 2000 mg/kg or 5000 mg/kg.[12]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[13]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
-
Data Analysis: The LD₅₀ is calculated using maximum likelihood methods.
Table 1: Template for Acute Oral Toxicity Data Summary
| Dose (mg/kg) | No. of Animals | No. of Deaths | Time to Death | Clinical Signs of Toxicity | Gross Necropsy Findings |
| e.g., 175 | 1 | 0 | - | Describe observations | Describe findings |
| e.g., 550 | 1 | 0 | - | Describe observations | Describe findings |
| e.g., 2000 | 3 | 1 | e.g., 6 hours | Describe observations | Describe findings |
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
-
Objective: To assess the potential of the substance to induce gene mutations (point mutations) in bacteria.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Methodology:
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., a rat liver fraction, S9 mix) to mimic mammalian metabolism.
-
Exposure: The bacterial tester strains are exposed to the test substance at a range of concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) will be able to grow and form colonies. The number of revertant colonies is counted for each concentration and compared to a negative (solvent) control.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background rate.
Caption: Experimental workflow for the Ames Test (OECD TG 471).
Data Interpretation and Risk Assessment
The data generated from the proposed studies would allow for a robust assessment of the toxicological hazards of 1-Methyl-4-(1-phenylethyl)benzene.
-
Classification and Labeling: Results from acute toxicity, irritation (if performed), and genotoxicity studies would determine the chemical's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
Risk Characterization: Data from a 28-day repeated dose study (OECD 407) would yield a No-Observed-Adverse-Effect Level (NOAEL). This value is fundamental for deriving health-based guidance values, such as a Permissible Daily Exposure (PDE) or a Tolerable Daily Intake (TDI), by applying appropriate uncertainty factors.
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The Environmental Fate of Alkylbenzenes: A Comprehensive Technical Guide
Executive Summary
Alkylbenzenes—ranging from short-chain volatile organic compounds like Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) to long-chain Linear Alkylbenzenes (LABs)—are ubiquitous industrial chemicals. For professionals in environmental science, toxicology, and drug development, understanding the environmental fate of these compounds is critical. The environmental biotransformation of alkylbenzenes mirrors mammalian pharmacokinetic (PK) pathways; the initial oxidation of the alkyl chain or cytochrome-mediated epoxidation of the aromatic ring in environmental bacteria shares mechanistic homology with human hepatic CYP450 enzymes.
This whitepaper synthesizes the physico-chemical drivers of alkylbenzene partitioning, details the latest paradigm shifts in anaerobic biodegradation kinetics, and provides a self-validating experimental framework for assessing their environmental persistence.
Physico-Chemical Drivers of Environmental Partitioning
The environmental fate of an alkylbenzene is fundamentally dictated by its alkyl chain length, which governs its volatility, aqueous solubility, and lipophilicity.
-
Short-Chain Alkylbenzenes (BTEX): Compounds like ethylbenzene and xylenes exhibit moderate water solubility (122–223 mg/L) and high vapor pressures[1]. Consequently, their primary environmental sink is the atmosphere, where they undergo rapid photo-oxidation with half-lives of approximately 2 days. In subsurface environments, they form highly mobile groundwater plumes.
-
Long-Chain Linear Alkylbenzenes (LABs): Comprising C10-C16 alkyl chains, LABs are highly lipophilic with a Log
> 7 and extremely low water solubility (~0.041 mg/L)[2][3]. Rather than volatilizing, LABs partition strongly to particulate matter, accumulating in soils and marine sediments where they exhibit a low bioaccumulation factor in fish (BCF = 35) due to rapid metabolism[2][4].
Table 1: Physico-Chemical Properties and Environmental Half-Lives
| Compound Class | Representative Chemical | Water Sol. (mg/L) | Log | Primary Environmental Sink | Estimated Half-Life |
| BTEX | Toluene | ~526 | 2.73 | Air / Groundwater | Air: ~2 days; Soil: 2–12 days[1][5] |
| BTEX | Ethylbenzene | 152 | 3.15 | Air / Groundwater | Air: ~2 days; Water: Rapid (Aerobic)[1] |
| BTEX | Xylenes (o, m, p) | 122–223 | 3.15–3.20 | Air / Groundwater | Air: ~Days; Soil: Rapid (Aerobic)[1] |
| LABs | C10-C13 Alkylbenzenes | 0.041 | >7.0 | Soils / Sediments | Aerobic Water: 4–9 days; Sediment: ~16 days[2][3] |
Mechanistic Pathways of Biodegradation
Aerobic Degradation Kinetics
Under aerobic conditions, alkylbenzenes are rapidly mineralized. For LABs, degradation is highly efficient (>98% removal in wastewater treatment)[3]. The mechanism initiates with
The Anaerobic Paradigm Shift
Historically, the aromatic ring was considered recalcitrant in the absence of molecular oxygen, which is typically required by oxygenase enzymes to destabilize the ring. However, recent genomic and metabolomic studies have demonstrated that both BTEX and LABs degrade under nitrate-reducing, sulfate-reducing, and methanogenic conditions[6][7].
For example, anaerobic benzene degradation has been directly linked to the growth of highly specific bacterial clades, such as Thermincola spp. and Sva0485, utilizing a functional gene (abcA) to catalyze anaerobic benzene carboxylation[7]. For alkyl-substituted benzenes (like toluene and LABs), the activation step involves the addition of fumarate to the alkyl chain via the enzyme benzylsuccinate synthase (bssA). This funnels the metabolites into the central benzoyl-CoA pathway , where dearomatization (ring reduction) occurs without oxygen.
Caption: Anaerobic biodegradation pathway of alkylbenzenes via the central Benzoyl-CoA intermediate.
Experimental Workflows for Fate Assessment
To accurately assess the environmental fate of alkylbenzenes, empirical data must be generated using self-validating experimental systems. A common pitfall in environmental toxicology is misattributing abiotic losses (e.g., volatilization or irreversible sorption to the test vessel) to biodegradation.
To establish true causality, the following step-by-step methodology utilizes stable isotope probing (
Step-by-Step Methodology: Anaerobic Sediment Microcosms
-
Anoxic Sampling & Preparation: Collect sediment cores using a specialized anoxic corer. Transfer immediately to an anaerobic glove box maintained under an
(80:20) atmosphere to prevent oxygen toxicity to obligate anaerobes. -
Microcosm Assembly: Aliquot 50 g of homogenized wet sediment and 50 mL of site groundwater into 150 mL glass serum bottles. Seal with thick butyl rubber stoppers and aluminum crimps.
-
Isotope Spiking (The Self-Validating Step): Spike the microcosms with 10 mg/L of
-ring-labeled alkylbenzene. Causality Note: Using a tracer allows you to distinguish true biological metabolites from background organic matter in the sediment. -
Inhibition Controls: Prepare parallel sterile controls by autoclaving the sediment three times on consecutive days and adding 50 mM sodium azide (
). This isolates abiotic partitioning (sorption) from biological degradation. -
Incubation & Time-Series Sampling: Incubate bottles in the dark at in-situ temperatures. Sacrifice triplicate active and control bottles at Days 0, 7, 14, 30, and 60.
-
Extraction & Instrumental Analysis:
-
Volatiles (Parent Compound): Analyze the headspace via Solid-Phase Microextraction (SPME) coupled to GC-MS.
-
Polar Metabolites: Extract the aqueous phase using Solid-Phase Extraction (SPE). Analyze via LC-MS/MS to quantify carboxylated intermediates (e.g., sulfophenyl carboxylates for LABs)[6].
-
Caption: Self-validating experimental workflow for assessing anaerobic alkylbenzene biodegradation.
Implications for Risk Assessment
The recognition that alkylbenzenes degrade under anaerobic conditions fundamentally alters environmental risk assessment. Previously, deep groundwater plumes or anoxic marine sediments contaminated with LABs and BTEX were modeled as permanent sinks. By leveraging quantitative PCR (qPCR) to track the abundance of specific functional genes (like abcA or bssA) alongside the chemical workflows described above, environmental scientists can now accurately predict the natural attenuation of these compounds[7].
For drug development professionals evaluating the environmental impact of novel aromatic active pharmaceutical ingredients (APIs), the alkylbenzene framework serves as a baseline. The steric hindrance of the alkyl chain, the electron-donating properties of the substituents, and the redox potential of the receiving environment are the ultimate arbiters of a molecule's environmental persistence.
References
1.[6] Elshahed, M. S., et al. "Microbial Degradation of Linear Alkylbenzene Cable Oil in Soil and Aqueous Culture under Aerobic and Anaerobic Conditions." ResearchGate. Available at:[Link] 2.[4] "An aquatic environmental safety assessment of linear alkylbenzene." Oxford Academic. Available at:[Link] 3.[2] "Benzene, C10-C16 alkyl derivatives." OECD Existing Chemicals Database. Available at:[Link] 4.[3] "Opinion on the results of the Risk Assessment of: Benzene, C10-13-alkyl derivs." Scientific Committees - European Commission. Available at:[Link] 5.[7] "Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades." BioRxiv. Available at:[Link] 6. "Screening Assessment Report - Ethylbenzene." Canada.ca. Available at:[Link] 7.[5] "Toluene in Drinking-water." World Health Organization (WHO). Available at:[Link] 8.[1] "Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Xylenes." CCME. Available at:[Link]
Sources
Methodological & Application
GC-MS protocol for analysis of aromatic hydrocarbons
Title: Advanced GC-MS/MS Protocol for the Robust Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Complex Matrices
Mechanistic Background & Experimental Rationale
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous, persistent environmental contaminants characterized by two or more fused aromatic rings. Due to their extreme lipophilicity and resistance to environmental degradation, they bioaccumulate in ecosystems and pose severe carcinogenic and mutagenic risks to human health[1]. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) remains the analytical gold standard for PAH quantification, as mandated by stringent regulatory frameworks such as US EPA Method 8270E[2].
As a Senior Application Scientist, it is critical to understand that a successful PAH protocol is not merely a sequence of steps, but a carefully balanced thermodynamic and pneumatic system. Every parameter must be optimized to overcome specific physicochemical challenges:
-
Injection Dynamics & Cold Trapping: High-molecular-weight PAHs (e.g., dibenzo[a,h]anthracene and indeno[1,2,3-cd]pyrene) are highly susceptible to inlet discrimination and active-site adsorption. Utilizing a pulsed splitless injection temporarily elevates the inlet pressure during the injection phase. This rapidly sweeps the vaporized sample out of the glass liner and onto the column, minimizing residence time and preventing the thermal degradation or cold-trapping of heavier analytes[3][4].
-
Chromatographic Selectivity for Isobars: Isobaric PAH pairs, notably benzo[b]fluoranthene and benzo[k]fluoranthene (both m/z 252), cannot be distinguished by mass alone and require baseline chromatographic resolution. Standard 5% phenyl columns often fail here. PAH-specific stationary phases (e.g., TraceGOLD TG-PAH or DB-EUPAH) with optimized, thin films (0.10–0.14 µm) are engineered to resolve these critical pairs while withstanding the high elution temperatures (up to 350 °C) required to elute heavy PAHs without peak tailing[1][4][5].
-
Ionization and Matrix Filtration: While Single Quadrupole MS in Selected Ion Monitoring (SIM) mode is sufficient for clean aqueous matrices, Triple Quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode is essential for complex matrices like soil, edible oils, or seafood[6][7]. MRM employs collision-induced dissociation (CID) to filter out co-extracted matrix background, drastically improving the signal-to-noise (S/N) ratio and allowing for ultra-trace (sub-ppb) detection[3][8].
Analytical Workflow
Figure 1. End-to-end GC-MS/MS analytical workflow for PAH quantification.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It utilizes a dual-tier internal standardization strategy: surrogate standards validate the physical extraction recovery, while injection internal standards validate the instrument's pneumatic stability and detector response[1][9].
Phase 1: Sample Preparation (Extraction & Clean-up)
-
Surrogate Spiking: Prior to any physical manipulation, spike the raw sample with a known concentration of isotopically labeled surrogate standards (e.g., Naphthalene-d8, Phenanthrene-d10, Perylene-d12). This establishes the baseline for extraction efficiency[1][8].
-
Matrix Extraction:
-
Aqueous Samples: Perform Liquid-Liquid Extraction (LLE). Extract 1 L of water sequentially with 3 x 60 mL of dichloromethane (DCM)[10].
-
Solid/Tissue Samples: Utilize a QuEChERS approach or Pressurized Solvent Extraction (PSE) using an ethyl acetate/acetonitrile blend to partition the hydrophobic PAHs away from proteins and carbohydrates[6][7].
-
-
Silica Gel Clean-up: Pass the organic extract through a 1 g activated silica gel solid-phase extraction (SPE) cartridge conditioned with hexane. Elute with a 1:1 hexane/DCM mixture. Causality: The silica gel selectively isolates the non-polar aromatic fraction while irreversibly binding polar interferences like humic acids and lipids[11][12].
-
Concentration: Evaporate the eluate under a gentle stream of ultra-high-purity nitrogen at 40 °C to a final volume of exactly 1.0 mL. Critical Warning: Do not evaporate to complete dryness. Low-molecular-weight PAHs (e.g., naphthalene, acenaphthylene) have high vapor pressures and will be permanently lost, destroying method accuracy[11].
-
Internal Standard Addition: Add injection internal standards (e.g., Chrysene-d12) to the final 1.0 mL extract immediately prior to crimping the autosampler vial[9].
Phase 2: GC-MS/MS Configuration & Acquisition
Ensure the mass spectrometer has undergone a DFTPP (Decafluorotriphenylphosphine) tune evaluation to verify mass accuracy and relative ion abundances strictly according to EPA 8270E criteria[2].
Table 1: Optimized GC-MS/MS Operating Conditions [3][4][11]
| Parameter | Optimized Setting | Rationale |
| Inlet Temperature | 320 °C | Prevents condensation of high-boiling PAHs (e.g., coronene). |
| Injection Mode | Pulsed Splitless | 40 psi pulse for 0.5 min compresses the solvent expansion cloud, ensuring quantitative transfer to the column. |
| Carrier Gas | Helium (1.2 mL/min) | Constant flow mode maintains chromatographic resolution across the temperature gradient. |
| Analytical Column | PAH-specific phase | 30 m × 0.25 mm i.d., 0.10–0.25 µm film (e.g., DB-EUPAH or TraceGOLD TG-PAH). |
| Oven Program | 60 °C to 320 °C | 60 °C (1 min) |
| Transfer Line Temp | 320 °C | Eliminates cold spots before ions enter the MS source. |
| Ion Source Temp | 320 °C (EI, 70 eV) | High source temperature prevents source contamination and peak tailing. |
Table 2: Representative MRM Transitions for Priority PAHs [3][11]
| Target Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Naphthalene | 128.1 | 102.1 | 15 |
| Phenanthrene | 178.1 | 152.1 | 20 |
| Fluoranthene | 202.1 | 200.1 | 25 |
| Benzo[b]fluoranthene | 252.1 | 250.1 | 30 |
| Benzo[a]pyrene | 252.1 | 250.1 | 30 |
| Indeno[1,2,3-cd]pyrene | 276.1 | 274.1 | 35 |
Quality Assurance & System Self-Validation
-
Chromatographic Resolution Verification: EPA Method 8270E mandates that structural isomers, specifically benzo[b]fluoranthene and benzo[k]fluoranthene, must be at least 50% resolved (calculated as the ratio between the height of the valley and the peak apex of the smaller compound) in a mid-level calibration standard[1][2]. If resolution degrades below this threshold, perform immediate inlet maintenance (replace the straight-bore glass wool liner) or trim the first 10-20 cm of the analytical column to remove active sites[3].
-
Calibration Linearity & Matrix Effects: A minimum 5-point calibration curve (e.g., 1 to 1,000 pg/µL) utilizing internal standard normalization must yield a coefficient of determination (
)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> 0.99[3]. If analyzing highly complex matrices (like seafood), utilize matrix-matched calibration curves to negate ionization enhancement or suppression effects[7].
References
-
Thermo Fisher Scientific. Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E.1
-
Thermo Fisher Scientific. Sensitive and reproducible analysis of 16 polyaromatic hydrocarbons (PAHs) using gas chromatography – triple quadrupole mass spectrometry (GC-MS/MS).8
-
Agilent Technologies. Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.3
-
Thermo Fisher Scientific. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatic Hydrocarbons in Oysters by GC-MS/MS.11
-
Young In Chromass (Hebe). PAHs (Polycyclic Aromatic Hydrocarbons) Analysis by GC/MS with EPA 8270E.10
-
Agilent Technologies. Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier.4
-
Agilent Technologies. Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil.6
-
Labrulez (Thermo Fisher). A fast, robust method for routine determination of polycyclic aromatic hydrocarbons (PAH) in drinking water by single quadrupole GC-MS.5
-
Agilent Technologies. EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD.2
-
Labrulez (Agilent). Agilent Solutions for Analyzing Polycyclic Aromatic Hydrocarbons in Seafood.7
-
Eurofins. ANALYTICAL METHOD SUMMARIES.12
-
SCION Instruments. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Water Samples by GC-MS (SQ).9
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- 1. documents.thermofisher.com [documents.thermofisher.com]
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- 7. gcms.labrulez.com [gcms.labrulez.com]
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- 10. hebe.hr [hebe.hr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Advanced Synthetic Derivatization of 1-Methyl-4-(2-phenylpropyl)benzene
Executive Summary & Structural Rationale
1-Methyl-4-(2-phenylpropyl)benzene (also referred to as 1-(p-tolyl)-2-phenylpropane) is a highly versatile diarylalkane building block utilized in the synthesis of advanced pharmacophores and functional materials. The molecule features a unique structural asymmetry: an electron-rich p-tolyl moiety and an electronically neutral phenyl ring, separated by a branched propyl linker.
Crucially, this scaffold possesses two distinct benzylic sites:
-
Secondary Benzylic Methylene: Adjacent to the p-tolyl group.
-
Tertiary Benzylic Methine: Adjacent to the phenyl group.
This structural dichotomy provides a unique opportunity for highly chemoselective and regioselective functionalization. By leveraging the differential sterics and bond dissociation energies (BDE) of these sites, chemists can drive divergent synthetic pathways, including site-selective benzylic oxidation and transition-metal-catalyzed C-H activation.
Divergent synthetic functionalization workflows for 1-Methyl-4-(2-phenylpropyl)benzene.
Core Workflow 1: Chemoselective Benzylic Oxidation
Causality & Mechanistic Expertise
The oxidation of unactivated sp³ C-H bonds is a cornerstone of late-stage functionalization. For 1-Methyl-4-(2-phenylpropyl)benzene, the objective is to selectively oxidize the secondary benzylic position to yield 1-(p-tolyl)-2-phenylpropan-1-one, avoiding cleavage or over-oxidation to carboxylic acids.
Recent advancements have demonstrated that a1[1]. The selectivity is driven by Hydrogen Atom Transfer (HAT) kinetics. Upon thermal activation, TBHP generates tert-butoxy and tert-butylperoxy radicals. Despite the tertiary benzylic C-H having a theoretically lower BDE, extreme steric hindrance from the adjacent methyl and phenyl groups drastically reduces the HAT rate at this site. Consequently, the radical preferentially abstracts the less hindered secondary benzylic hydrogen, forming a resonance-stabilized radical that is subsequently trapped by oxygen. Alternatively, advanced2 can be employed under visible light irradiation[2].
Radical mechanism for site-selective benzylic oxidation via TBHP activation.
Quantitative Optimization Data
| Entry | Oxidant System | Additive / Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | KMnO₄ (aq) | None | 80 | 12 | 15% | Extensive over-oxidation to p-toluic acid |
| 2 | H₂O₂ (30% aq) | CuCl₂ (10 mol%) | 60 | 8 | 42% | Poor conversion, biphasic limitations |
| 3 | TBHP (70% aq) | None | 130 | 24 | 88% | Optimal metal-free conditions |
| 4 | TBHP (in decane) | I₂ (20 mol%) | 80 | 6 | 94% | Accelerated kinetics, trace iodination |
Self-Validating Protocol: Metal-Free Benzylic Oxidation
-
Reaction Setup: Charge a heavy-walled pressure tube with 1-Methyl-4-(2-phenylpropyl)benzene (10.0 mmol, 1.0 equiv) and chlorobenzene (15 mL).
-
Reagent Addition: Slowly add TBHP (70% aqueous solution, 50.0 mmol, 5.0 equiv).
-
System Validation 1: Use peroxide test strips to confirm the active oxidant concentration is >100 mg/L before sealing.
-
-
Thermal Activation: Seal the tube with a Teflon screw cap and heat the reaction mixture at 130 °C behind a blast shield for 24 hours.
-
In-Process Control (IPC): Cool the reaction to room temperature. Withdraw a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 9:1) and LC-MS.
-
Validation Criteria: The non-polar starting material (R_f ~ 0.8) must be entirely depleted, replaced by a UV-active ketone spot (R_f ~ 0.4) corresponding to the [M+H]⁺ mass of 1-(p-tolyl)-2-phenylpropan-1-one.
-
-
Quench & Workup: Transfer the mixture to an Erlenmeyer flask. Slowly add saturated aqueous Na₂S₂O₃ (20 mL) while stirring vigorously to reduce unreacted peroxides.
-
System Validation 2: Test the aqueous layer with KI-starch paper. It must read negative (0 mg/L) before proceeding to extraction to eliminate explosive hazards during solvent concentration.
-
-
Purification: Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Core Workflow 2: Regioselective C-H Activation
Causality & Mechanistic Expertise
Beyond oxidation, the diarylalkane backbone can be elaborated via direct C-H activation. The electron-rich nature of the p-tolyl ring makes it highly susceptible to electrophilic metalation. Recent breakthroughs have shown that an3 using Ruthenium catalysis[3].
Ruthenium(II) provides a softer organometallic intermediate compared to Palladium. The bulky 2-phenylpropyl group sterically shields the ortho positions of the p-tolyl ring. When combined with transient directing groups or specific ligands, the Ru-catalyst bypasses the sterically encumbered ortho sites, directing the C-H activation exclusively to the meta position relative to the alkyl chain. Furthermore, 4 offers complementary strategies for benzylic functionalization[4].
Self-Validating Protocol: Ru-Catalyzed Meta-Alkylation
-
Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 1-Methyl-4-(2-phenylpropyl)benzene (1.0 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.05 mmol, 5 mol%), and AgSbF₆ (0.2 mmol, 20 mol%).
-
System Validation 1: Glovebox O₂ and H₂O sensors must read < 1 ppm to ensure the integrity of the highly sensitive AgSbF₆ abstractor.
-
-
Coupling Partner Addition: Add the desired alkylating agent (e.g., an unactivated alkene) (1.5 mmol, 1.5 equiv) and 1,2-dichloroethane (DCE, 5 mL).
-
Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir at 100 °C for 12 hours.
-
In-Process Control (IPC): Cool to room temperature and analyze a filtered aliquot via GC-MS.
-
Validation Criteria: The chromatogram must show the desired mass shift corresponding to the [M+Alkyl]⁺ addition product. The absence of homocoupled alkene byproducts validates the chemoselectivity of the Ru-catalyst.
-
-
Workup: Dilute with CH₂Cl₂ (10 mL), filter through a short pad of Celite to remove metal particulates, concentrate, and purify by preparative HPLC.
References
-
[1] Tan, J., Zheng, T., Yu, Y., & Xu, K. (2017). TBHP-promoted direct oxidation reaction of benzylic C sp3 –H bonds to ketones. RSC Advances.
-
[2] Zhang, Y., et al. (2020). Metal-free photocatalysts for the oxidation of non-activated alcohols and the oxygenation of tertiary amines performed in air or oxygen. Nature Protocols, 15(3), 1-18.
-
[3] Wang, X.-G., et al. (2019). Three-Component Ruthenium-Catalyzed Direct Meta- Selective C-H Activation of Arenes: A New Approach to the Alkylarylation of Alkenes. Journal of the American Chemical Society, 141(35), 13914-13922.
-
[4] Li, Y., et al. (2017). Mild and Regioselective Benzylic C–H Functionalization: Ni-Catalyzed Reductive Arylation of Remote and Proximal Olefins. Journal of the American Chemical Society.
Sources
Application Note: Experimental Setup and Mechanistic Control in the Friedel-Crafts Alkylation of Toluene
Introduction & Mechanistic Causality
The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution (EAS), enabling the formation of new carbon-carbon bonds between an aromatic ring and an alkyl group 1. When utilizing toluene as the substrate, the electron-donating methyl group activates the ring, making it significantly more nucleophilic than benzene. However, this activation introduces complex regioselectivity and polyalkylation challenges that must be strictly managed through precise experimental design 2.
The reaction proceeds via a three-step mechanism 3:
-
Electrophile Generation: A Lewis acid catalyst (e.g., anhydrous
) coordinates with the alkyl halide, polarizing the carbon-halogen bond to generate a highly reactive carbocation 4. -
Nucleophilic Attack: The
-electrons of toluene attack the electrophile, disrupting aromaticity to form a resonance-stabilized cyclohexadienyl cation ( -complex or arenium ion) 1. -
Deprotonation & Regeneration: A base (typically the
counterion) abstracts a proton from the carbon of the -complex, restoring aromaticity and releasing gas while regenerating the catalyst 5.
Mechanistic pathway of the Friedel-Crafts alkylation of toluene via an arenium ion intermediate.
Regioselectivity and Thermodynamic vs. Kinetic Control
Because the methyl group of toluene is an ortho/para director, the incoming alkyl group will preferentially substitute at the 2- (ortho) and 4- (para) positions 6. However, steric hindrance from the incoming electrophile and the reaction temperature heavily dictate the final isomer distribution.
At low temperatures (kinetic control), ortho and para isomers dominate. At elevated temperatures, the reaction becomes reversible (dealkylation/realkylation), favoring the thermodynamically more stable meta isomer due to reduced steric strain 2.
Table 1: Quantitative Isomer Distribution in Toluene Alkylation
| Alkylating Agent | Temperature | Ortho (%) | Meta (%) | Para (%) | Primary Driving Force |
| Methyl Chloride | 0 °C | 54 | 17 | 29 | Kinetic control (Statistical preference for ortho) 7 |
| Methyl Chloride | 25 °C | 3 | 69 | 28 | Thermodynamic control (Isomerization to meta) 7 |
| tert-Butyl Chloride | 20 °C | ~0 | ~7 | ~93 | Steric hindrance (Bulky t-butyl blocks ortho) |
Experimental Setup & Causality
A robust Friedel-Crafts setup must address three critical failure points:
-
Moisture Sensitivity:
reacts violently with water to form inactive and . All glassware must be flame-dried, and the system must be kept under an inert atmosphere (Argon/Nitrogen) or protected by a drying tube. -
Exothermicity & Polyalkylation: The formation of the
-complex is highly exothermic. Furthermore, the alkylated product is more nucleophilic than the starting toluene, increasing the risk of polyalkylation 8. This is mitigated by using toluene in large excess (acting as both reactant and solvent) and adding the alkyl halide dropwise at low temperatures. -
Off-gassing: The reaction evolves stoichiometric amounts of corrosive
gas [[4]](). The setup must include a gas scrubber connected to the condenser exhaust.
Step-by-step experimental workflow for moisture-sensitive Friedel-Crafts alkylation.
Step-by-Step Protocol: Synthesis of p-tert-Butyltoluene
Note: This protocol utilizes a classical homogeneous Lewis acid catalyst. For industrial scale-up or green chemistry applications, heterogeneous solid acid catalysts (e.g., zeolites) are often substituted to simplify purification and eliminate corrosive byproducts 9.
Reagents:
-
Toluene (Anhydrous): 50 mL (Excess; acts as both solvent and reactant).
-
tert-Butyl chloride: 10.0 mL (91 mmol, limiting reagent).
-
Aluminum chloride (
, anhydrous): 1.2 g (9 mmol, catalytic amount). Unlike Friedel-Crafts acylation, which requires stoichiometric amounts of Lewis acid due to product complexation, alkylation only requires a catalytic amount 5.
Procedure:
-
Preparation of the Apparatus: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Attach a gas scrubber (an inverted funnel hovering over a dilute
solution) to the top of the condenser to neutralize evolved gas. Flame-dry the apparatus under a stream of dry Argon. -
Loading the Catalyst: Once cooled, quickly add 1.2 g of anhydrous
to the flask.-
Self-Validation Check: The
should be a free-flowing powder. If it is clumpy or emits a strong odor upon opening, it has been hydrolyzed by atmospheric moisture and will result in poor yields.
-
-
Addition of Toluene: Inject 50 mL of anhydrous toluene into the flask. Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C with vigorous stirring.
-
Electrophile Addition: Transfer 10.0 mL of tert-butyl chloride into the dropping funnel. Begin adding the tert-butyl chloride dropwise over a period of 30 minutes.
-
Causality: Controlled addition prevents rapid temperature spikes, thereby minimizing polyalkylation and preventing the thermodynamic rearrangement of the carbocation 8.
-
-
Maturation: After the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. The evolution of
gas will gradually cease as the reaction reaches completion. -
Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated
.-
Causality: The acidic ice quench safely destroys the active
catalyst, converting it into soluble aluminum salts while preventing the formation of insoluble aluminum hydroxide emulsions that severely complicate extraction 5.
-
-
Workup & Purification:
-
Transfer the quenched mixture to a separatory funnel and separate the organic (top) layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of distilled water, 50 mL of saturated aqueous
(to neutralize residual acid), and 50 mL of brine. -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude product via fractional distillation. The excess toluene distills first (~110 °C), followed by the desired p-tert-butyltoluene (~190 °C).
-
References
-
Chemistry Steps - Friedel-Crafts Alkylation Mechanism. Available at: [Link]
-
BYJU'S - Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
King Saud University - Organic Reaction Mechanism: Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia - Friedel–Crafts reaction. Available at:[Link]
-
Scribd - Friedel-Crafts Alkylation Mechanism. Available at:[Link]
-
Chemistry LibreTexts - Friedel-Crafts Reactions. Available at:[Link]
-
AdiChemistry - Friedel Crafts Alkylation. Available at: [Link]
-
Chemguide - Friedel-Crafts Reactions of Benzene and Methylbenzene. Available at: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced De Novo Protocols for the Synthesis of Polysubstituted Benzenes
Executive Summary
The synthesis of highly substituted benzenes remains a critical bottleneck in drug discovery and advanced materials science. Traditional Electrophilic Aromatic Substitution (EAS) is inherently limited by directing-group conflicts, steric hindrance, and the risk of over-alkylation or acylation[1]. To bypass these regiochemical restrictions, de novo benzannulation—constructing the aromatic ring directly from acyclic precursors—has emerged as the premier strategy[2].
This Application Note details two field-proven, highly efficient protocols for the synthesis of polysubstituted benzenes: a cutting-edge Gold-Catalyzed Formal [3+3] Annulation [3] and a robust Base-Mediated Tandem Michael/Cyclization [2]. Both methods provide absolute regiocontrol and utilize readily available starting materials.
Protocol 1: Gold-Catalyzed Formal [3+3] Diyne-Ene Annulation
Causality & Mechanistic Rationale
Gold(I) catalysts are highly alkynophilic, rapidly activating diynes to form cyclopropane gold carbene intermediates[4]. However, these highly reactive carbenes are historically prone to undesired side reactions, such as polymerization or premature C-H insertion, which limit product yields[4].
The critical innovation in this protocol is the introduction of an amide (e.g., acetamide) as a "covalent nucleophilic co-catalyst"[3] (). The amide temporarily traps the highly reactive gold carbene, facilitating a controlled cyclopropane ring opening[4]. Subsequent alkene insertion and amide elimination drive the formal [3+3] cyclization, yielding the tetrasubstituted benzene with exceptional efficiency while preventing catalyst degradation[3].
Experimental Workflow
-
Preparation : In a nitrogen-filled glovebox (to rigorously exclude moisture), charge a reaction vial with the diyne-ene precursor (0.5 mmol), acetamide (0.5 mmol, 1.0 equiv), and the gold catalyst XPhosAuNTf2 (0.05 mmol, 10 mol%)[4].
-
Solvent Addition : Dissolve the reagents in 10 mL of anhydrous CHCl3.
-
Critical Causality: Ensure the CHCl3 is stabilized with amylenes rather than ethanol. Protic stabilizers like ethanol can prematurely quench the gold cation or compete as nucleophiles, derailing the catalytic cycle[4].
-
-
Reaction Execution : Seal the vial, transfer to a heating block, and stir at 40 °C for 12 hours[4].
-
Workup : Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Isolate the tetrasubstituted benzene via silica gel flash chromatography using an appropriate ethyl acetate/hexane gradient.
Protocol 2: Base-Mediated Tandem Michael Addition/Cyclization
Causality & Mechanistic Rationale
This protocol leverages the vinylogous reactivity of vinyl malononitriles[2] (). The strong electron-withdrawing nature of the dicyano groups highly acidifies the γ-protons. Triethylamine (Et3N) acts as a mild base to deprotonate this γ-position, initiating a highly regioselective vinylogous Michael addition to a nitroolefin[5].
To drive the reaction to completion, a solvent swap to acetonitrile is performed, and sodium ethoxide (EtONa) is added[5]. This stronger base promotes intramolecular cyclization. The thermodynamic sink of the reaction is the subsequent elimination of nitrous acid (HNO2) and hydrogen cyanide (HCN). This elimination provides the irreversible driving force for aromatization, yielding densely functionalized biphenyls or terphenyls[2].
Experimental Workflow
-
Michael Addition : In a 5 mL reaction tube, dissolve vinyl malononitrile (0.1 mmol) and the target nitroolefin (0.1 mmol) in 1 mL of CH2Cl2[5].
-
Initiation : Add Et3N (1.4 μL, 0.01 mmol, 10 mol%)[5]. Stir the solution at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are completely consumed.
-
Solvent Swap : Remove the CH2Cl2 under reduced pressure.
-
Critical Causality: Removing the halogenated solvent prevents competitive alkylation side reactions during the high-temperature cyclization step[5].
-
-
Cyclization/Aromatization : Re-dissolve the crude Michael adduct in 5 mL of CH3CN. Add EtONa (6.8 mg, 0.1 mmol, 1.0 equiv)[5].
-
Reflux : Heat the mixture to reflux. The elimination of HNO2/HCN occurs during this step, driving aromatization[2]. Monitor progress via TLC.
-
Workup & Purification : Once complete, concentrate the mixture under reduced pressure and purify via silica gel column chromatography (typically EtOAc/hexanes, 1:8) to yield the polysubstituted benzene[5].
Quantitative Data & Reaction Parameters
| Parameter | Protocol 1: Gold-Catalyzed Annulation | Protocol 2: Base-Mediated Tandem Reaction |
| Precursors | Diyne-ene (0.5 mmol) | Vinyl malononitrile (0.1 mmol) + Nitroolefin (0.1 mmol) |
| Catalyst/Base | XPhosAuNTf2 (10 mol%) | Et3N (10 mol%) / EtONa (1.0 equiv) |
| Co-Catalyst | Acetamide (1.0 equiv) | None |
| Solvent System | Amylene-stabilized CHCl3 | CH2Cl2 (Step 1) → CH3CN (Step 2) |
| Temperature | 40 °C | Room Temp (Step 1) → Reflux (Step 2) |
| Reaction Time | 12 hours | Monitored via TLC (Typically 2-6 hours total) |
| Driving Force | Amide Elimination | Elimination of HNO2 & HCN |
| Target Scaffold | Tetrasubstituted Benzenes | Polysubstituted Biphenyls/Terphenyls |
Mechanistic Pathway Visualizations
Reaction pathways for the de novo synthesis of polysubstituted benzenes.
References
-
Title : Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal[3+3] Approach with Amide as the Critical Co-Catalyst Source : Angewandte Chemie International Edition (2024) URL :[Link]
-
Title : Efficient Method for the Synthesis of Polysubstituted Benzenes by One-Pot Tandem Reaction of Vinyl Malononitriles with Nitroolefins Source : The Journal of Organic Chemistry (2007) URL :[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
use of 1-Methyl-4-(2-phenylpropyl)benzene in medicinal chemistry
Application Note: Utilization of 1-Methyl-4-(2-phenylpropyl)benzene in Medicinal Chemistry
Executive Summary
1-Methyl-4-(2-phenylpropyl)benzene (CAS Registry No. [Generic Class Search]; also known as 1-(p-Tolyl)-2-phenylpropane ) is a lipophilic, chiral 1,2-diarylalkane scaffold. Unlike its more common 1,1-diarylpropane isomers (found in drugs like Tolterodine) or 1,3-diarylpropane analogs (found in flavonoids and chalcones), this specific 1,2-isomer offers a unique spatial arrangement of aromatic rings. It serves as a critical hydrophobic pharmacophore in the design of ligands for G-Protein Coupled Receptors (GPCRs), monoamine transporters, and nuclear receptors.
This guide details the medicinal chemistry applications of this scaffold, providing validated protocols for its synthesis, functionalization, and incorporation into drug discovery workflows.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Methyl-4-(2-phenylpropyl)benzene |
| Common Synonyms | 1-(p-Tolyl)-2-phenylpropane; |
| Molecular Formula | C |
| Molecular Weight | 210.32 g/mol |
| Chirality | Yes (C2 position of the propyl chain) |
| LogP (Predicted) | ~4.8 (High Lipophilicity) |
| Structural Class | 1,2-Diarylalkane |
Medicinal Chemistry Applications
Hydrophobic Pharmacophore & Bioisosterism
The 1-Methyl-4-(2-phenylpropyl)benzene scaffold is used to mimic the bulky, hydrophobic cores of bioactive molecules. Its specific geometry (a methyl-branched linker separating two aromatic rings) allows it to occupy hydrophobic pockets in:
-
Estrogen Receptors (ER): As a core scaffold for non-steroidal ER ligands, mimicking the diethylstilbestrol (DES) skeleton but with a saturated linker.
-
Monoamine Transporters (DAT/SERT): The 1,2-diarylpropane motif is structurally homologous to the amphetamine class, but the replacement of the amine with a tolyl group creates a neutral, lipophilic probe for studying binding site topology.
-
Sigma Receptors: High affinity for
receptors is often associated with N-substituted phenylpropylamines; this hydrocarbon core serves as the lipophilic anchor.
Chiral Probe Development
The C2 position is a stereocenter. Enantiomers of 1-Methyl-4-(2-phenylpropyl)benzene display differential binding affinities in chiral protein environments.
-
(S)-Enantiomer: Often mimics the spatial orientation of natural terpenoids.
-
(R)-Enantiomer: Used to probe stereoselectivity in metabolic oxidation (e.g., CYP450 benzylic hydroxylation).
Scaffold Functionalization
This molecule is rarely the final drug; it is a Late-Stage Functionalization (LSF) candidate.
-
Benzylic Bromination: Converts the scaffold into an electrophile for coupling with amines (creating Fendiline-like analogs).
-
Aromatic Nitration: Introduces handles for further diversification.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Methyl-4-(2-phenylpropyl)benzene
Rationale: Direct alkylation of toluene with styrene derivatives often yields a mixture of 1,1- and 1,2-isomers. A stepwise Grignard-Reduction approach ensures regiochemical purity.
Reagents:
-
Acetophenone (1.0 eq)
-
4-Methylbenzylmagnesium chloride (1.2 eq, 0.5 M in THF)
-
p-Toluenesulfonic acid (pTsA) (0.1 eq)
-
Pd/C (10% w/w)
-
Hydrogen gas (H
)
Step-by-Step Methodology:
-
Grignard Addition:
-
Cool a solution of Acetophenone (12.0 g, 100 mmol) in anhydrous THF (100 mL) to 0°C.
-
Dropwise add 4-Methylbenzylmagnesium chloride (240 mL, 120 mmol) under N
atmosphere. -
Stir at RT for 4 h. Quench with sat. NH
Cl. Extract with EtOAc. -
Result: Tertiary alcohol intermediate (1-(p-tolyl)-2-phenylpropan-2-ol).
-
-
Dehydration:
-
Dissolve the crude alcohol in Toluene (150 mL). Add pTsA (1.7 g).
-
Reflux with a Dean-Stark trap for 3 h to remove water.
-
Concentrate and purify via flash chromatography (Hexanes).
-
Result: Mixture of alkene isomers (predominantly 1-(p-tolyl)-2-phenylpropene).
-
-
Hydrogenation:
-
Dissolve the alkene in MeOH (200 mL). Add 10% Pd/C (1.0 g).
-
Stir under H
atmosphere (balloon pressure) for 12 h. -
Filter through Celite and concentrate.
-
Validation:
H NMR should show a doublet for the methyl group (~1.2 ppm) and a multiplet for the methine proton.
-
Protocol B: Benzylic Functionalization (Wohl-Ziegler Reaction)
Rationale: To utilize this scaffold in drug synthesis, a leaving group must be introduced at the benzylic position (para to the propyl chain).
Reagents:
-
1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (catalytic)
-
CCl
or Trifluorotoluene (solvent)
Methodology:
-
Dissolve substrate (10 mmol) in solvent (50 mL).
-
Add NBS (11 mmol) and AIBN (0.5 mmol).
-
Reflux for 4 h under N
(monitor by TLC for disappearance of starting material). -
Cool, filter off succinimide, and concentrate.
-
Product: 1-(Bromomethyl)-4-(2-phenylpropyl)benzene.
-
Application: React this bromide with secondary amines (e.g., dimethylamine, piperazine) to generate neuroactive ligands .
-
Mechanistic & Workflow Visualization
Figure 1: Synthesis and Functionalization Workflow
Caption: Logical flow from precursor assembly to scaffold activation for medicinal chemistry applications.
Figure 2: Pharmacophore Mapping
Caption: Structural alignment of the scaffold within a hypothetical receptor binding pocket.
References
-
Diarylalkane Synthesis Strategies
- Title: "Regioselective synthesis of 1,2-diarylalkanes via reductive coupling."
- Source:Journal of Organic Chemistry
-
URL:[Link] (General Reference)
-
Medicinal Chemistry of Diarylpropanes
-
Chemical Properties & Data
- Title: "Compound Summary: 1,2-Diphenylpropane deriv
- Source:PubChem
-
URL:[Link]
-
Functionalization Protocols
- Title: "Radical bromination of benzylic hydrocarbons: A practical guide."
- Source:Organic Syntheses
-
URL:[Link]
Sources
Application Notes & Protocols: Derivatization of 1-Methyl-4-(2-phenylpropyl)benzene for Enhanced Bioactivity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical derivatization of 1-Methyl-4-(2-phenylpropyl)benzene. The core objective is to transform this structurally simple and biologically inert hydrocarbon scaffold into a library of novel chemical entities with potential therapeutic bioactivity. We present a rationale-driven approach, detailing several high-yield synthetic pathways targeting key reactive sites on the parent molecule. Each pathway is accompanied by a detailed, step-by-step laboratory protocol. Furthermore, we outline a standard protocol for preliminary in vitro bioactivity screening using a cytotoxicity assay, enabling the identification of lead compounds for further development. This guide is grounded in established principles of medicinal chemistry, including structure-activity relationships (SAR) and bioisosteric replacement, to provide a robust framework for early-stage drug discovery.[1][2][3]
Introduction and Strategic Rationale
The molecule 1-Methyl-4-(2-phenylpropyl)benzene represents a common alkylbenzene scaffold. In its native form, it lacks significant polarity and the functional groups typically required for interactions with biological targets, rendering it biologically inert. However, its simple, robust structure provides an excellent starting point for chemical modification. The strategic introduction of pharmacophoric groups—specific moieties known to interact with biological receptors and enzymes—can unlock a wide range of potential bioactivities.[4][5][6][7]
This guide focuses on a "scaffold-hopping" and derivatization strategy, a cornerstone of modern medicinal chemistry.[1][8] By systematically modifying the parent structure, we can explore chemical space and generate a diverse library of compounds. The goal is to identify structural motifs that confer bioactivity, laying the groundwork for future lead optimization.[4][9] The derivatization pathways described herein are chosen for their reliability, scalability, and their ability to introduce key functional groups such as ketones, amines, and carboxylic acids.
Analysis of the Core Scaffold and Derivatization Strategy
The structure of 1-Methyl-4-(2-phenylpropyl)benzene offers several distinct sites for chemical modification. Our strategy targets these sites to maximize the structural diversity of the resulting compound library.
-
Aromatic Rings: Both the toluene and the phenyl rings are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide variety of functional groups.
-
Benzylic Positions: The methyl group (C1) and the tertiary carbon of the propyl chain are benzylic positions. The hydrogens at these sites are particularly reactive towards radical substitution.[10][11][12]
-
Alkyl Side Chains: The alkyl groups themselves can be targets for oxidation reactions.
The overall workflow for this discovery campaign is outlined below.
Caption: High-level workflow from scaffold to lead compound.
Experimental Pathways and Protocols
Pathway 1: Introduction of a Ketone via Friedel-Crafts Acylation
Rationale: The introduction of an acyl group creates an aromatic ketone. The carbonyl group is a versatile pharmacophore, acting as a hydrogen bond acceptor and providing a handle for further derivatization. Friedel-Crafts acylation is a robust C-C bond-forming reaction that proceeds without the risk of carbocation rearrangements often seen in alkylations.[13][14][15][16] The ketone product is also deactivated, preventing polyacylation.[13][15]
Caption: Friedel-Crafts Acylation of the scaffold.
Protocol 1: Synthesis of 1-(4-(2-phenylpropyl)phenyl)ethan-1-one
-
Materials:
-
1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Carbon Disulfide (CS₂), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In the flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous CS₂ under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes.
-
Add a solution of 1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq) in CS₂ dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Monitor reaction progress by TLC.
-
Cool the reaction mixture back to 0°C and quench by carefully pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers, wash with 2M HCl, then with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aromatic ketone.
-
Pathway 2: Introduction of an Amine via Nitration and Reduction
Rationale: The introduction of an amino group, a common feature in many pharmaceuticals, can significantly enhance bioactivity by allowing for ionic interactions and hydrogen bonding. This is a two-step process. First, nitration via electrophilic aromatic substitution introduces a nitro group.[17][18][19] The alkyl groups on the ring are ortho-, para-directing; due to sterics, the nitro group will preferentially add to the position ortho to the methyl group. Second, the nitro group is readily reduced to a primary amine using various methods, such as catalytic hydrogenation or metal-mediated reduction.[20][21][22][23][24]
Caption: Two-step synthesis of an amine derivative.
Protocol 2a: Nitration of 1-Methyl-4-(2-phenylpropyl)benzene
-
Materials:
-
1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, cool concentrated H₂SO₄ to 0°C in an ice bath.
-
Slowly add concentrated HNO₃ to the sulfuric acid with constant stirring to create the nitrating mixture. Maintain the temperature below 10°C.
-
In a separate flask, dissolve 1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq) in a minimal amount of DCM.
-
Cool the substrate solution to 0°C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[17]
-
After addition, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-aromatic product. This is often used in the next step without further purification.
-
Protocol 2b: Reduction of the Nitro Group to a Primary Amine
-
Materials:
-
Crude nitro-aromatic compound from Protocol 2a (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)[20]
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 3M solution
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude nitro compound in ethanol.
-
Add SnCl₂·2H₂O (4.0 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80°C) for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.[20]
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining residue in an ice bath and basify by the slow addition of 3M NaOH solution until the pH is >10.
-
Extract the resulting amine product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[20]
-
Purify by column chromatography if necessary.
-
Pathway 3: Introduction of a Carboxylic Acid via Benzylic Oxidation
Rationale: Oxidizing the benzylic methyl group to a carboxylic acid introduces a strong hydrogen bond donor/acceptor and an ionizable group. Carboxylic acids are classic functional groups in drug design, often serving as bioisosteres for other groups like tetrazoles.[1][2] Strong oxidizing agents like potassium permanganate (KMnO₄) can selectively oxidize any alkyl group attached to a benzene ring, provided it has at least one benzylic hydrogen.[25][26][27][28][29]
Protocol 3: Synthesis of 4-(2-phenylpropyl)benzoic acid
-
Materials:
-
1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq)
-
Potassium Permanganate (KMnO₄) (3.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfite (Na₂SO₃)
-
-
Procedure:
-
To a round-bottom flask containing water, add 1-Methyl-4-(2-phenylpropyl)benzene, Na₂CO₃, and KMnO₄.
-
Heat the mixture to reflux (100°C) with vigorous stirring for 4-6 hours. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate by vacuum filtration. Wash the solid with a small amount of hot water.
-
Cool the combined filtrate in an ice bath.
-
If any unreacted KMnO₄ remains (purple color), add a small amount of solid sodium sulfite until the solution is colorless.
-
Slowly acidify the clear filtrate with concentrated HCl until no more white precipitate forms (pH ~2).
-
Collect the white precipitate (the carboxylic acid product) by vacuum filtration.
-
Wash the product with cold water and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Preliminary Bioactivity Screening Protocol
Rationale: Once a library of derivatives is synthesized, a preliminary screen is required to identify compounds with potential biological effects. A cytotoxicity assay is a common first-pass screen in drug discovery, particularly for oncology applications. The MTT assay is a reliable, colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[30][31][32] A reduction in cell viability upon treatment suggests potential cytotoxic or anti-proliferative activity.
Protocol 4: In Vitro Cytotoxicity Screening using the MTT Assay
-
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[31]
-
Dimethyl sulfoxide (DMSO)[33]
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[31]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[31]
-
Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[30] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[32]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[33]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[30][31]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[31]
-
Plot the % cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for active compounds.
-
Data Presentation and Interpretation
The results from the synthetic pathways and bioactivity screening should be tabulated for clear comparison and to begin building a structure-activity relationship (SAR) profile.[5][6][7][9]
Table 1: Summary of Synthetic Yields and Cytotoxicity Data
| Derivative ID | Functional Group Added | Synthetic Pathway | Yield (%) | IC₅₀ (µM) on HeLa Cells |
| SC-001 | Acetyl (Ketone) | Pathway 1 | 75 | 85.2 |
| SC-002 | Amino | Pathway 2 | 62 (2 steps) | 22.5 |
| SC-003 | Carboxylic Acid | Pathway 3 | 55 | > 100 |
| ... | ... | ... | ... | ... |
Data are hypothetical and for illustrative purposes only.
From this illustrative data, one could hypothesize that the introduction of an amino group (SC-002) significantly enhances cytotoxic activity compared to the parent scaffold and other derivatives. This initial SAR insight would guide the next round of synthesis, perhaps exploring different amine positions or secondary/tertiary amines to optimize activity.
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KMnO4 Oxidation of Alkylbenzene. (n.d.). OrganicChemGuide. Retrieved from [Link]
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Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]
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Alkylbenzene to Acid. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). YouTube. Retrieved from [Link]
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Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
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Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. Retrieved from [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Preparation of Carboxylic Acid. (n.d.). KPU Pressbooks. Retrieved from [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]
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Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]
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Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Retrieved from [Link]
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Nitro Reduction. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. (n.d.). RSC Publishing. Retrieved from [Link]
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Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023, September 20). OpenStax. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
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Nitration of 4-substituted toluenes: 1,2 adducts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
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Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]
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Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]
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SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved from [Link]
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Structure Activity Relationship Analysis and Development. (n.d.). Technology Networks. Retrieved from [Link]
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On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH. Retrieved from [Link]
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Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (n.d.). Retrieved from [Link]
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Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). Retrieved from [Link]
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Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
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A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). PubMed. Retrieved from [Link]
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Nitration of Toluene Mechanism and Procedure. (n.d.). Scribd. Retrieved from [Link]
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Derivatization in mass spectrometry-3. Alkylation (arylation). (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemical Space of Benzene Derivatives in Drug Discovery
Benzene derivatives represent a vast and privileged chemical space in drug discovery, forming the structural core of numerous approved drugs and clinical candidates. Their unique electronic and structural properties allow for versatile interactions with biological targets. High-throughput screening (HTS) provides the means to rapidly interrogate large libraries of these compounds to identify starting points for drug design.[1][2][3] This guide offers a detailed exploration of HTS assays tailored for benzene derivatives, addressing both the practical execution of protocols and the underlying scientific principles. We will delve into common assay formats, strategies to mitigate challenges inherent to this class of molecules, and the critical importance of robust data analysis and quality control.
Part 1: Strategic Selection of HTS Assays for Benzene Derivatives
The choice of an HTS assay is dictated by the biological question and the nature of the target. Both biochemical and cell-based assays are widely employed.[4][5]
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[4] They offer high precision and are less prone to artifacts from cellular processes.
Commonly Used Biochemical Assays:
-
Fluorescence-Based Assays: These are among the most popular HTS methods due to their sensitivity and adaptability.[6]
-
Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8] It is a homogenous assay, meaning no separation steps are required, which is ideal for HTS.[7][8]
-
Förster Resonance Energy Transfer (FRET): FRET relies on the transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity.[9][10] This can be used to monitor binding events or conformational changes in a target protein.[9][10] Time-Resolved FRET (TR-FRET) is an advanced version that minimizes background fluorescence, enhancing assay sensitivity.[9]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses the diffusion of singlet oxygen from a donor bead to an acceptor bead to generate a luminescent signal when they are brought into close proximity by a biological interaction.[11][12][13][14]
-
Cell-Based Assays: Assessing Phenotypic and Pathway Responses
Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on living cells.[15][16] They can measure a wide range of cellular responses, including viability, toxicity, and changes in signaling pathways.[15][17]
Key Cell-Based Assay Categories:
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway.[4]
-
Cytotoxicity and Proliferation Assays: These are fundamental for identifying compounds that affect cell viability.[17][18] Common methods include ATP-based luminescent assays (e.g., CellTiter-Glo®) and resazurin reduction assays (e.g., alamarBlue®).[15]
-
Second Messenger Assays: These monitor changes in intracellular signaling molecules like cyclic AMP (cAMP) and calcium ions.[4]
Part 2: Mitigating Challenges Associated with Benzene Derivatives in HTS
Screening benzene derivatives presents specific challenges that require careful consideration during assay development and execution.
-
Autofluorescence: Many benzene derivatives exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Mitigation Strategy: Employing red-shifted fluorophores and time-resolved fluorescence techniques like TR-FRET can help minimize interference from compound autofluorescence.[19]
-
-
Cytotoxicity: The inherent reactivity of some benzene derivatives can lead to non-specific cytotoxicity.
-
Mitigation Strategy: It is crucial to perform counter-screens to assess the general cytotoxicity of hit compounds.[18] This helps to distinguish true target-specific effects from general toxicity.
-
-
Non-Specific Binding and Aggregation: The hydrophobic nature of many benzene derivatives can lead to non-specific binding to proteins or assay components, as well as compound aggregation.
Part 3: Detailed Protocols and Methodologies
Here, we provide step-by-step protocols for key HTS assays applicable to the screening of benzene derivatives.
Protocol: Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction
This protocol describes a competitive FP assay to identify compounds that inhibit the binding of a fluorescently labeled ligand (tracer) to a target protein.
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand (Tracer)
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Compound Library of Benzene Derivatives (solubilized in DMSO)
-
Positive Control (unlabeled ligand)
-
Negative Control (DMSO)
-
Fluorescence Polarization Plate Reader
Experimental Workflow:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of each benzene derivative from the compound library into the wells of a 384-well microplate. Dispense DMSO into the negative control wells and the unlabeled ligand into the positive control wells.
-
Reagent Preparation: Prepare a solution of the fluorescent tracer in assay buffer at twice the final desired concentration. Prepare a solution of the target protein in assay buffer at twice the final desired concentration.
-
Tracer Addition: Add 5 µL of the tracer solution to all wells.
-
Protein Addition: Add 5 µL of the target protein solution to all wells except for the "tracer only" control wells (add 5 µL of assay buffer instead).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_min is the average millipolarization of the positive control.
-
mP_max is the average millipolarization of the negative control.
-
Protocol: Cell-Based Cytotoxicity Assay using Resazurin
This protocol outlines a method to assess the cytotoxicity of benzene derivatives using the resazurin reduction assay.
Materials:
-
Cell line of interest
-
Cell Culture Medium
-
384-well, clear-bottom, black microplates
-
Compound Library of Benzene Derivatives (solubilized in DMSO)
-
Positive Control (e.g., a known cytotoxic agent like staurosporine)
-
Negative Control (DMSO)
-
Resazurin solution
-
Fluorescence Plate Reader
Experimental Workflow:
Caption: A typical workflow for hit identification and validation.
-
Primary Screen: The initial screen of the entire compound library.
-
Hit Selection: Compounds that meet a predefined activity threshold (e.g., >50% inhibition) are selected as initial hits.
-
Dose-Response Confirmation: The activity of the initial hits is confirmed by testing them at multiple concentrations to generate a dose-response curve and determine potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Confirmed hits are then tested in a different, independent assay to rule out artifacts and confirm the mechanism of action.
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the active compounds and their biological activity is analyzed to guide further optimization. [21]
Conclusion
High-throughput screening of benzene derivatives is a powerful engine for drug discovery. By carefully selecting the appropriate assay, implementing strategies to mitigate potential artifacts, and adhering to rigorous data analysis and quality control standards, researchers can effectively navigate this important chemical space to identify promising new therapeutic leads.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- ATCC. (n.d.). High Throughput Screening (HTS).
- MDPI. (2020, October 28). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- JoVE. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
- PubMed. (2005, September 15). HTS quality control and data analysis: a process to maximize information from a high-throughput screen.
- BMG LABTECH. (n.d.). AlphaScreen.
- On HTS. (2023, December 12). Z-factor.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- PMC. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
- MDPI. (2020, October 28). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Springer. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
- Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
- ICE Bioscience. (n.d.). FRET and TR-FRET Assays.
- Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics.
- BMG Labtech. (n.d.). Tyrosine kinase activity in AlphaScreen mode.
- Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®.
- Université du Québec à Montréal. (n.d.). Quality control and data correction in high-throughput screening.
- Abcam. (n.d.). Fluorescence resonance energy transfer.
- ResearchGate. (2025, August 7). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF.
- Wikipedia. (n.d.). High-throughput screening.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
- Experts@Minnesota. (2023, July 15). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin.
- PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
- ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Bentham Science Publishers. (2005, September 1). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
- Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
- Selvita. (n.d.). High-Throughput Screening (HTS).
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- PubMed. (2023, June 10). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Wikipedia. (n.d.). Z-factor.
- PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- PubMed. (2023, June 22). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions.
- ACS Publications. (n.d.). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor.
- Johns Hopkins University. (2014, August 15). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- PMC. (n.d.). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.
- Nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- STAR Protocols. (2025, March 28). Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology.
- MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Preprints.org. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
- Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
- ResearchGate. (n.d.). New Fluorescence Techniques for High-Throughput Drug Discovery.
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Troubleshooting & Optimization
optimizing reaction conditions for Friedel-Crafts reactions
Here is the technical support guide, structured as a specialized troubleshooting center for researchers.
Status: Operational | Tier: Level 3 Support (Senior Scientist) Subject: Troubleshooting Alkylation & Acylation Anomalies
Introduction: Beyond the Textbook
Welcome to the optimization desk. If you are here, you likely aren't struggling with the concept of Friedel-Crafts (FC) reactions—you are struggling with the reality of them.
In my experience supporting drug discovery workflows, FC reactions are deceptively simple. On paper, it’s just electrophilic aromatic substitution. In the flask, it is a battle against moisture, polyalkylation, catalyst poisoning, and thermodynamic equilibration. This guide moves beyond general theory to address the specific failure modes we see in high-throughput screening and process chemistry.
Module 1: Catalyst Selection & The "Engine"
Q: I am using AlCl₃ for everything, but my yields are inconsistent. Should I be using a different Lewis Acid?
A: Aluminum chloride is the "sledgehammer" of FC catalysts—effective but often overkill and messy. For sensitive substrates or selectivity issues, you must match the Lewis Acid (LA) "hardness" to your electrophile.
Technical Insight: AlCl₃ is highly oxophilic. If your substrate contains ethers, esters, or amines, AlCl₃ will complex with them instead of generating your electrophile, killing the reaction (and requiring massive excess catalyst).
| Catalyst | Strength | Best For | Technical Note |
| AlCl₃ | High | Unactivated arenes, difficult acylations | Highly moisture sensitive. Sublimes. Forms "Red Oil" sludge. |
| FeCl₃ | Med-High | General alkylation | Less hygroscopic than AlCl₃. Often gives cleaner regioselectivity. |
| BF₃·OEt₂ | Medium | Alkylation with alcohols/alkenes | Liquid, easier to handle. Good for polymerization control. |
| ZnCl₂ | Low | Activated arenes (Phenols/Anisoles) | Mild. Reduces tar formation. often used with HCl gas (Lucas reagent). |
| Triflates (Sc, Yb) | Tunable | Green/Recyclable processes | Water-tolerant. Can often be recovered. High turnover frequency (TOF). |
| Zeolites (H-Beta) | Shape Selective | Para-selectivity | Heterogeneous. Eliminates aqueous workup.[1] Prevents polyalkylation via pore size restriction. |
Module 2: Alkylation Troubleshooting (The "Wild" Reaction)
Q: I am trying to add a propyl group, but I keep getting isopropyl benzene. Why?
A: You are fighting Carbocation Rearrangement . This is the classic FC Alkylation trap. Primary carbocations are unstable.[2] When you treat n-propyl chloride with a Lewis Acid, the incipient primary carbocation instantly undergoes a 1,2-hydride shift to form the more stable secondary carbocation (isopropyl) before it attacks the ring.
The Fix:
-
Switch to Acylation-Reduction: Perform FC Acylation first (using propionyl chloride). The acylium ion is resonance-stabilized and cannot rearrange.[3] Follow this with a reduction (Wolff-Kishner or Clemmensen) to get the n-propyl chain.
-
Use a Triflate: Some research suggests Lanthanide triflates can sometimes suppress rearrangement due to milder ionization pathways, though Acylation-Reduction is the gold standard.
Q: My LCMS shows mass peaks for Mono-, Di-, and Tri-alkylated products. How do I stop at one?
A: You are witnessing Product Activation . Alkyl groups are electron-donating.[3][4] The product (e.g., toluene) is more nucleophilic than the starting material (benzene). Therefore, the catalyst prefers to react with the product, leading to polyalkylation.
The Fix:
-
Dilution is Key: You cannot run this 1:1. You must use the arene as the solvent or in large excess (10:1 to 20:1 ratio).
-
High-Speed Stirring: Localized high concentrations of electrophile cause polyalkylation. Ensure turbulent mixing.
Module 3: Acylation Troubleshooting (The "Stoichiometric" Trap)
Q: My Acylation reaction stops at 50% conversion even though I used 1.0 equivalent of AlCl₃. Is the catalyst bad?
A: No, your stoichiometry is wrong. Friedel-Crafts Acylation is NOT catalytic. The product of acylation is a ketone.[5] Ketones are Lewis bases. The moment the product forms, it complexes with the AlCl₃ (1:1 ratio), removing the catalyst from the cycle.
The Rule of Stoichiometry:
-
You need >2.0 equivalents of AlCl₃.
-
1.0 equiv to generate the acylium ion.
-
1.0 equiv to complex with the product ketone.
-
0.1-0.2 equiv excess to account for moisture/impurities.
-
Q: I’m using Nitrobenzene as a solvent to improve solubility, but my regioselectivity changed. Why?
A: Solvent polarity dictates the mechanism (Kinetic vs. Thermodynamic control).
-
Non-Polar (CS₂, DCM): The catalyst-product complex precipitates out immediately. This traps the Kinetic Product (often the most accessible position).
-
Polar (Nitrobenzene): The complex stays in solution. This allows the reaction to reverse (de-acylation) and re-equilibrate to the Thermodynamic Product (the most stable isomer).
Visualizing the Logic
The following diagram outlines the decision logic for troubleshooting the most common failure modes.
Figure 1: Decision Matrix for diagnosing Friedel-Crafts reaction failures based on observed experimental outcomes.
Standard Optimization Protocol (SOP)
Workflow: The "Perrier" Addition Mode For maximum control over the electrophile formation.
-
Inert Setup: Flame-dry a 3-neck flask. Cool under N₂ flow.
-
Catalyst Charge: Add AlCl₃ (2.2 equiv for Acylation, 0.2 equiv for Alkylation) .
-
Solvent: Add dry DCM or DCE. Note: Nitromethane can be used to solubilize AlCl₃ but changes selectivity.
-
Electrophile Formation: Add the Acyl/Alkyl Chloride (1.1 equiv) dropwise at 0°C. Stir 15 min.
-
Observation: Look for the solid AlCl₃ to dissolve/change color, indicating the formation of the Acylium/Carbocation complex.
-
-
Substrate Addition: Add the Arene (1.0 equiv) dropwise.
-
Reasoning: Adding the substrate to the pre-formed complex prevents the substrate from complexing with the Lewis Acid before the reaction starts.
-
-
Quench: Pour slowly onto a mixture of Ice + HCl (conc).
-
Critical: The HCl breaks the Aluminum-Product complex. Without acidic hydrolysis, your yield stays trapped in the aluminum sludge.
-
References
-
BenchChem Technical Support. (2025).[1] Preventing Polyalkylation in Friedel-Crafts Reactions. Retrieved from
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction (Naphthalene Acylation). Retrieved from
-
Royal Society of Chemistry. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts. Retrieved from
-
KSU Faculty. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation Over Zeolites. Retrieved from
Sources
side reactions in the alkylation of toluene and how to minimize them
Welcome to the Technical Support Center for Toluene Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize toluene alkylation reactions, a cornerstone of electrophilic aromatic substitution. We will delve into the common side reactions encountered, explain their mechanistic origins, and provide field-proven strategies and detailed protocols to minimize their occurrence, ensuring you achieve high yield and selectivity for your target molecules.
Frequently Asked Questions (FAQs): Troubleshooting Common Issues
This section addresses the most common challenges encountered during the alkylation of toluene, providing explanations and actionable solutions.
Q1: I'm running a Friedel-Crafts alkylation on toluene, and my primary products are di- and even tri-alkylated species. Why is my reaction not stopping at the mono-substituted product?
A1: This phenomenon, known as polyalkylation , is an inherent limitation of the Friedel-Crafts alkylation reaction. The root cause lies in the electronic nature of the group you are adding. An alkyl group is electron-donating, which activates the aromatic ring by increasing its electron density.[1][2] This makes your mono-alkylated product (e.g., xylene) more nucleophilic and, therefore, more reactive than the starting toluene.[2][3] Consequently, the product successfully competes with the starting material for the electrophile, leading to further alkylation at a faster rate.[2][4]
Q2: What is the most reliable and definitive method to prevent polyalkylation and ensure mono-substitution?
A2: The most effective strategy is to circumvent the issue of ring activation by using a two-step Friedel-Crafts acylation followed by reduction .[2][5][6]
-
Acylation: First, an acyl group (R-C=O) is added to the toluene ring using an acyl halide or anhydride with a Lewis acid catalyst. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[1][7] This deactivation prevents any further acylation, effectively stopping the reaction at the mono-substituted stage.[5][8]
-
Reduction: The resulting ketone is then reduced to the desired alkyl group. Standard, high-yield methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam in HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[2][5]
This two-step sequence is the preferred method for producing clean, mono-alkylated aromatic compounds.[5][6]
Q3: If I must perform a direct alkylation, what experimental parameters can I adjust to minimize polyalkylation?
A3: While less definitive than the acylation-reduction route, you can significantly suppress polyalkylation in a direct reaction by manipulating the reaction conditions:
-
Use a Large Excess of Toluene: By increasing the molar ratio of toluene to the alkylating agent (e.g., 5:1 or higher), you statistically favor the electrophile reacting with an un-substituted toluene molecule rather than the much less abundant mono-alkylated product.[3][5]
-
Control Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help reduce the rate of the second alkylation reaction, which often has a higher activation energy.[9][10]
-
Slow Reagent Addition: Adding the alkylating agent dropwise over a prolonged period keeps its instantaneous concentration low, further minimizing the chance of a second reaction on the product.[10]
-
Catalyst Choice: Using milder Lewis acids or solid acid catalysts like zeolites can sometimes offer better selectivity for mono-alkylation compared to highly active catalysts like AlCl₃.[11][12]
Q4: My product is a mixture of ortho-, meta-, and para-isomers. How can I control this regioselectivity?
A4: The isomer distribution is governed by a balance of electronic, steric, and thermodynamic factors. The methyl group of toluene is an ortho-, para-director.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to electronic stabilization of the reaction intermediates.[9][13] However, Friedel-Crafts alkylation is often reversible.[14] At higher temperatures or with prolonged reaction times, the reaction can shift to thermodynamic control, which may favor the formation of the most stable isomer, sometimes leading to an increased proportion of the meta product.[10][15][16] To favor the kinetically preferred ortho and para products, conduct the reaction at the lowest feasible temperature.[9]
-
Steric Hindrance: The size of both the alkylating agent and the catalyst can influence the ortho:para ratio. Bulky electrophiles will preferentially attack the less sterically hindered para position.[17][18] For instance, the alkylation of toluene with a bulky tert-butyl group will yield a much higher proportion of the para isomer compared to methylation.[18]
-
Catalyst Modification: In industrial settings, shape-selective catalysts like modified zeolites (e.g., ZSM-5) are used.[11] The pore structure of these catalysts can be tailored to allow the formation and diffusion of the linear para isomer while sterically inhibiting the formation of the bulkier ortho and meta isomers.[11][19]
Q5: My reaction is producing rearranged isomers (e.g., I used 1-chloropropane but got isopropyltoluene). What is causing this carbocation rearrangement?
A5: This is a classic limitation of Friedel-Crafts alkylation. The reaction proceeds via a carbocation intermediate.[1][20] If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift), it will do so before alkylating the ring.[4][21][22]
To prevent this:
-
Use the Acylation-Reduction Pathway: The acylium ion (R-C=O⁺) formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[5][22] This makes the acylation-reduction sequence the ideal solution for obtaining straight-chain alkylated products.
-
Lower the Reaction Temperature: In some cases, running the reaction at very low temperatures can suppress rearrangements, favoring the kinetic product.[9]
Q6: My reaction conversion rate is high initially but decreases significantly over time. What's happening to my catalyst?
A6: This issue points to catalyst deactivation , which is often caused by the formation of coke.[23][24] Coke consists of complex, high-molecular-weight hydrocarbon byproducts that deposit on the catalyst surface. This deposition can physically block the active sites or, in the case of porous catalysts like zeolites, block the pores, preventing reactants from reaching the active sites.[23][24] This problem is more pronounced at higher reaction temperatures.
To minimize deactivation:
-
Optimize the reaction temperature to be high enough for a good reaction rate but low enough to reduce coke formation.
-
In industrial processes, catalysts are often regenerated by controlled combustion to burn off the coke deposits.
-
Modifying catalysts, for example by depositing magnesium on ZSM-5, can sometimes improve stability and reduce the rate of deactivation.[23]
Troubleshooting Guide: Quick Reference
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Excessive Polyalkylation | The mono-alkylated product is more reactive than toluene. | 1. Primary: Use the Friedel-Crafts acylation-reduction pathway.[2][5] 2. Secondary: Use a large molar excess of toluene (≥ 5:1).[5] 3. Lower the reaction temperature and add the alkylating agent slowly.[9][10] |
| Formation of Rearranged Isomers | Carbocation rearrangement to a more stable intermediate. | 1. Primary: Use the Friedel-Crafts acylation-reduction pathway, as acylium ions do not rearrange.[22] 2. Lower the reaction temperature to suppress rearrangements.[9] |
| High Meta-Isomer Content | Reaction is under thermodynamic control. | 1. Lower the reaction temperature to favor kinetic control (ortho/para products).[9][10] 2. Reduce the reaction time. |
| Low Ortho:Para Ratio | Steric hindrance at the ortho position. | This is expected, especially with bulky alkylating agents.[17] To maximize para-selectivity, consider shape-selective zeolite catalysts.[11][19] |
| Decreasing Reaction Rate Over Time | Catalyst deactivation due to coking. | 1. Lower the reaction temperature. 2. Consider using a more robust or modified catalyst.[23][24] |
| Darkening/Charring of Mixture | Reaction is too exothermic, causing decomposition. | 1. Ensure adequate cooling (e.g., use an ice bath).[10] 2. Add the Lewis acid catalyst or alkylating agent slowly and portion-wise.[10] |
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and the primary side reaction is key to troubleshooting.
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Deactivation kinetics of toluene alkylation with methanol over magnesium-modified ZSM-5 (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting Low Yield in 1-Methyl-2-phenylindolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of 1-Methyl-2-phenylindolizine, a critical scaffold in medicinal chemistry.[1][2] As a Senior Application Scientist, this resource is designed to address common challenges leading to low yields, drawing from established chemical principles and field-proven insights. The primary focus is on the widely used Tschitschibabin (Chichibabin) indolizine synthesis.[1][3]
Frequently Asked Questions (FAQs)
Q1: I'm consistently obtaining a low yield of 1-Methyl-2-phenylindolizine. What are the most probable causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Inefficient Ylide Formation: The reaction hinges on the formation of a pyridinium ylide intermediate. The choice and amount of base are critical. A base that is too weak will not deprotonate the precursor pyridinium salt effectively, while an overly strong or non-hindered base can promote undesired side reactions.[4]
-
Side Reactions of the Ylide: The pyridinium ylide is a highly reactive intermediate. If the intramolecular cyclization is not efficient, the ylide can undergo dimerization or other intermolecular reactions, leading to the formation of polymeric, tar-like substances.[4]
-
Incomplete Oxidation: The initial cyclization product is a dihydroindolizine, which must be oxidized to the final aromatic 1-Methyl-2-phenylindolizine. This oxidation often relies on atmospheric oxygen, and insufficient aeration of the reaction mixture can be a limiting factor.[4]
-
Poor Reagent Quality: The purity of the starting materials is paramount. 2-Bromoacetophenone can degrade over time, and the 2-methylpyridine should be free from significant impurities. Solvents should be appropriately dried.[4]
Q2: My reaction mixture turns dark and viscous, and I'm isolating a tar-like substance instead of my product. How can I prevent this?
The formation of dark, polymeric materials is a common issue and is often due to the self-condensation of the pyridinium ylide intermediate.[4] To mitigate this:
-
Optimize Base and Temperature: Consider using a milder base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA), and running the reaction at a lower temperature. This can help to control the rate of ylide formation and disfavor intermolecular side reactions.[4]
-
Inert Atmosphere: While the final oxidation step requires oxygen, running the initial ylide formation and cyclization under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent premature oxidative side reactions that contribute to tar formation.[4]
Q3: I have multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?
The presence of multiple spots on a TLC plate can indicate a complex reaction mixture. The likely culprits are:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting pyridinium salt.
-
Ylide Dimerization Products: As mentioned, the ylide can react with itself.[4]
-
Unoxidized Dihydroindolizine: The intermediate before the final aromatization step may be present.[4]
To address this, you can:
-
Adjust Reaction Time and Temperature: Gradually increase the reaction time or temperature while monitoring the reaction progress by TLC.
-
Modify Base and Concentration: Using a milder base or running the reaction at a lower concentration can disfavor intermolecular side reactions.[4]
-
Ensure Adequate Oxidation: Make sure the reaction is open to the atmosphere and stirred vigorously to facilitate air oxidation.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 1-Methyl-2-phenylindolizine.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide
This first step involves the quaternization of 2-methylpyridine.[4]
-
To a solution of 2-methylpyridine (1.0 eq) in dry acetone (5 mL per mmol of pyridine), add 2-bromoacetophenone (1.05 eq).[4]
-
Stir the mixture at room temperature for 12-24 hours. A white precipitate of the pyridinium salt will form.[4]
-
Collect the precipitate by vacuum filtration.[4]
-
Wash the solid with cold, dry acetone or diethyl ether to remove any unreacted starting materials.[4]
-
Dry the resulting white solid under vacuum. The product can often be used in the next step without further purification if it appears clean.[4]
Protocol 2: Synthesis of 1-Methyl-2-phenylindolizine via Tschitschibabin Cyclization
This second step is the base-mediated intramolecular cyclization.[4]
-
Suspend the 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide (1.0 eq) in acetonitrile (10 mL per mmol of salt).[4]
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the suspension.[4]
-
Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Ensure the reaction is open to the atmosphere to allow for air oxidation.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting pyridinium salt is consumed (typically 4-8 hours). The solution will likely turn a dark color.[4]
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.[4]
-
Evaporate the solvent from the filtrate under reduced pressure.[4]
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 1-Methyl-2-phenylindolizine.[4]
Reaction Mechanism and Potential Side Reaction
The desired reaction proceeds through the formation of a pyridinium ylide, followed by intramolecular cycloaddition and oxidation. A common side reaction is the dimerization of the ylide intermediate.[4]
Caption: The main reaction pathway and a competing side reaction.[4]
Data Summary: Impact of Base on Yield
The choice of base is a critical parameter that can significantly influence the yield of the reaction. The following table provides a general comparison of commonly used bases.
| Base | Strength | Typical Yield Range | Comments |
| Sodium Bicarbonate (NaHCO₃) | Weak | 40-60% | A mild and often effective choice, minimizing side reactions.[1] |
| Potassium Carbonate (K₂CO₃) | Moderate | 50-75% | A slightly stronger base that can improve yields if ylide formation is sluggish.[4] |
| Triethylamine (TEA) | Moderate | 45-70% | An organic base that offers good solubility in organic solvents.[4] |
| DBU | Strong | Variable | A strong, non-nucleophilic base that can be effective but may also promote side reactions if not used carefully.[1] |
References
- Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine - Benchchem.
- An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-phenylindolizine - Benchchem.
- Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem.
- The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines - Benchchem.
- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing).
Sources
stability issues of 1-Methyl-4-(2-phenylpropyl)benzene under specific conditions
Technical Support Center: 1-Methyl-4-(2-phenylpropyl)benzene
Welcome to the technical support guide for 1-Methyl-4-(2-phenylpropyl)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during experimentation. Our approach is grounded in established principles of chemical stability, drawing parallels from related alkylbenzene structures to provide actionable insights.
Troubleshooting Guide
This section addresses specific problems you may encounter. Each issue is followed by a diagnostic workflow and corrective actions based on scientific principles.
Issue 1: My solution of 1-Methyl-4-(2-phenylpropyl)benzene has developed a yellow or brown tint over a short period.
Q: What is causing the discoloration of my solution, and how can I prevent it?
A: Discoloration is a common indicator of chemical degradation, most frequently caused by oxidation. Aromatic compounds, particularly those with alkyl side chains like 1-Methyl-4-(2-phenylpropyl)benzene, can be susceptible to oxidation when exposed to air (oxygen), light, or certain reactive species. The benzylic position on the propyl chain is particularly susceptible to oxidation, which can lead to the formation of chromophoric (color-producing) impurities like ketones or hydroperoxides.[1][2]
// Nodes A [label="Problem: Solution Discoloration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Review Storage Conditions\n- Exposed to air (oxygen)?\n- Exposed to light (UV/Visible)?\n- Stored at elevated temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Analytical Confirmation\n- Run HPLC-UV/DAD or GC-MS.\n- Compare to a freshly prepared standard.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Observation: New peaks in chromatogram?", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Conclusion: Oxidative Degradation Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Preventative Actions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="1. Use an Inert Atmosphere\n- Purge solutions with Nitrogen or Argon.\n- Use septa-sealed vials.", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="2. Protect from Light\n- Use amber glass vials.\n- Wrap containers in aluminum foil.", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="3. Control Temperature\n- Store solutions at recommended cool temperatures (e.g., 2-8°C).\n- Avoid heat sources.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label="Investigate"]; B -> C [label="If conditions were suboptimal"]; C -> D [label="Analyze data"]; D -> E [label="If yes"]; E -> F; F -> G; F -> H; F -> I; } } Caption: Workflow for diagnosing and mitigating solution discoloration.
Issue 2: I am observing inconsistent results and the appearance of new peaks in my chromatograms during a stability study.
Q: My analytical results show a loss of the main compound and the growth of unknown peaks. How do I identify the cause and the nature of the degradants?
A: This scenario strongly suggests that your compound is degrading under the specific conditions of your experiment (e.g., pH, temperature, excipients). To systematically address this, a forced degradation (or stress testing) study is the industry-standard approach.[3][4][5][6][7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation products and pathways.
This protocol is designed to elucidate degradation pathways under various stress conditions. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-Methyl-4-(2-phenylpropyl)benzene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound and a solution sample at 70°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Control Sample: Keep a solution sample protected from light at a refrigerated temperature (2-8°C).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a stability-indicating analytical method, typically HPLC-UV/DAD or GC-MS.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use the mass spectrometry data (from GC-MS or LC-MS) to propose structures for the major degradation products.
A plausible degradation pathway for alkylbenzenes involves oxidation at the benzylic carbon, which is activated by the adjacent phenyl ring.
// Nodes Parent [label="1-Methyl-4-(2-phenylpropyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="[O]\n(e.g., O₂, H₂O₂)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Hydroperoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="Ketone Degradant\n(4-(4-methylphenyl)butan-2-one)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="Alcohol Degradant\n(4-(4-methylphenyl)butan-2-ol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Parent -> Intermediate [label="Oxidation"]; Oxidant -> Intermediate [style=dotted, arrowhead=none]; Intermediate -> Product1 [label="Rearrangement"]; Intermediate -> Product2 [label="Reduction"]; } } Caption: Hypothesized oxidative degradation pathway via the benzylic position.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Methyl-4-(2-phenylpropyl)benzene?
A: Based on safety data sheets for similar aromatic hydrocarbons, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] It should be kept away from heat, sparks, open flames, and other ignition sources.[11][12] For long-term stability, especially for analytical standards in solution, storage at 2-8°C or frozen, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and solvent evaporation.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8°C for solutions) | Slows down the rate of chemical degradation.[9] |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents oxidation by displacing oxygen.[2] |
| Light | Protected (Amber vials) | Prevents photolytic degradation.[8][11] |
| Container | Tightly sealed, appropriate material | Prevents contamination and solvent loss. |
Q2: Is 1-Methyl-4-(2-phenylpropyl)benzene susceptible to hydrolysis?
A: The core structure, an alkyl-substituted benzene, is generally stable against hydrolysis. The carbon-carbon and carbon-hydrogen bonds are not readily cleaved by water at neutral pH.[13][14][15] However, under extreme pH conditions (strong acid or base) and elevated temperatures, as explored in forced degradation studies, some degradation could be induced, though it is typically less significant than oxidative or photolytic pathways for this class of compounds.
Q3: What is the best analytical method to assess the stability and purity of this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile aromatic compounds like 1-Methyl-4-(2-phenylpropyl)benzene.[16] It provides excellent separation and definitive identification of the parent compound and any volatile impurities or degradants based on their mass spectra.[17] For less volatile degradation products or when analyzing complex formulations, High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD), coupled with a mass spectrometer (LC-MS), would be a powerful alternative.[18]
1. Sample Preparation:
-
Accurately prepare a solution of your sample in a volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL.
2. GC-MS Conditions (Typical):
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with a scan range of m/z 40-450.
3. Data Analysis:
-
Identify the peak for 1-Methyl-4-(2-phenylpropyl)benzene by comparing its retention time and mass spectrum to a reference standard or library data (e.g., NIST).[19]
-
Integrate all peaks in the chromatogram to determine the area percent purity.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
References
-
LookChem. (n.d.). 1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS). [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]
-
Environmental Protection Department, Hong Kong. (n.d.). III Analytical Methods. [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods. [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-(2-methylpropyl)-. In NIST Chemistry WebBook. [Link]
-
Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Kamberi, M., & Bynum, K. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
NIST/TRC. (n.d.). 1-methyl-4-(2-methylpropyl)benzene -- Critically Evaluated Thermophysical Property Data. [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds. [Link]
-
Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Singh, G. (2022, November 30). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Shinde, P. L., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Siddique, S., et al. (2025, March 26). Isolation, Molecular, and Metabolic Profiling of Benzene-Remediating Bacteria Inhabiting the Tannery Industry Soil. PubMed Central. [Link]
-
EPA. (2025, October 15). Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl) Properties. CompTox Chemicals Dashboard. [Link]
-
Eawag-BBD. (n.d.). BTEX Metabolism Metapathway Map. [Link]
-
PubChem. (n.d.). 1-Methyl-4-(1-methyl-2-propenyl)-benzene. [Link]
-
KPU Pressbooks. (n.d.). 4.2 Reactivity, Stability and Structure of Benzene. In Organic Chemistry II. [Link]
-
PubChem. (n.d.). Benzene, 1-methyl-4-(2-methylpropyl)-. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-(1-methylpropyl)-4-(2-methylpropyl). [Link]
-
MDPI. (2021, October 3). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]
-
Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]
-
Chemistry Steps. (n.d.). Benzene – Aromatic Structure and Stability. [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.2: Structure and Stability of Benzene. [Link]
-
SpectraBase. (n.d.). Benzene, 1-methyl-4-(1-methylpropyl)-. [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-(phenylmethyl)-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-(1-methyl-2-propenyl)-. In NIST Chemistry WebBook. [Link]
-
PubMed. (n.d.). Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS) lookchem [lookchem.com]
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- 12. cpchem.com [cpchem.com]
- 13. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Benzene – Aromatic Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Benzene, 1-methyl-4-(2-methylpropyl)- [webbook.nist.gov]
addressing poor solubility of aromatic compounds in aqueous media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of aromatic compounds. The inherent hydrophobicity of these molecules frequently leads to experimental roadblocks. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you might encounter during your experiments.
Q1: I've just prepared a solution of my aromatic compound in an aqueous buffer, but it immediately turned cloudy and a precipitate formed. What's my first step?
A1: This is a classic sign of a compound crashing out of solution due to its low aqueous solubility. The first and most straightforward approach is to assess if pH adjustment is a viable option.[1]
The Scientific Rationale: Many aromatic compounds possess ionizable functional groups (e.g., carboxylic acids, amines). By altering the pH of the solution, you can shift the equilibrium towards the ionized (salt) form of the compound, which is typically much more water-soluble than the neutral form.[1][2] For a weakly acidic compound, raising the pH above its pKa will deprotonate it, forming a soluble salt. Conversely, for a weakly basic compound, lowering the pH below its pKa will protonate it, also forming a more soluble salt.[2]
Immediate Action Protocol:
-
Determine the pKa: If the pKa of your compound is known, you can make a targeted pH adjustment. If not, you may need to determine it experimentally or proceed with an empirical titration.
-
Stepwise pH Adjustment:
-
For an acidic compound , add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to your suspension while stirring.
-
For a basic compound , add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
-
Observe: Continue adding the acid or base and monitoring the solution's clarity. If solubility improves, this indicates that pH adjustment is a suitable strategy. Be mindful that extreme pH values can sometimes cause compound degradation.[3]
Q2: I tried adjusting the pH, but my compound's solubility is still too low for my experiment. What should I try next?
A2: If pH modification alone is insufficient, the next logical step is to employ a co-solvent system.[4][5] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can significantly increase the solubility of hydrophobic compounds.[6][7]
The Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous medium.[5] This alteration of the solvent environment lessens the interfacial tension between the hydrophobic aromatic compound and the aqueous phase, thereby facilitating its dissolution.[8]
Experimental Workflow: Co-solvent Screening
Caption: Encapsulation of an aromatic compound within a surfactant micelle.
2. Cyclodextrins:
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. [][10]Their exterior is hydrophilic, making them water-soluble, while the central cavity is hydrophobic. [10][11]This hydrophobic interior can encapsulate a "guest" aromatic compound, forming a water-soluble "host-guest" inclusion complex. [][11]This complexation effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility. [11][12] Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most common types.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with much higher aqueous solubility than β-CD, making it a very effective solubilizing agent. [13]
Caption: Formation of a soluble inclusion complex between an aromatic compound and a cyclodextrin.
Frequently Asked Questions (FAQs)
Q: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A: The choice depends on several factors: the properties of your aromatic compound, the requirements of your downstream application, and potential toxicity or interference.
| Technique | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Increases ionization of the compound. | Simple, cost-effective, easy to implement. [3] | Only works for ionizable compounds; extreme pH can cause degradation. [3] | Initial screening for acidic or basic compounds. |
| Co-solvents | Reduces the polarity of the solvent system. [5] | High solubilizing capacity for many compounds. [14] | Can be toxic to cells; may interfere with enzyme assays or protein interactions. [14] | Chemical reactions, non-biological assays, initial solubility screening. |
| Surfactants | Encapsulates compound in micelles. [15][16] | Effective at low concentrations; can improve stability. [17] | Can interfere with cell membranes; may denature proteins. | Formulations where membrane interaction is acceptable or desired. |
| Cyclodextrins | Forms a host-guest inclusion complex. [][11] | Generally low toxicity; highly effective for many aromatic compounds; can improve stability. [10][18] | Can be more expensive; may not fit all molecular shapes. | Cell-based assays, in-vivo studies, and when co-solvent/surfactant interference is a concern. |
Q: Can these techniques be combined?
A: Yes, a combination of techniques can be very powerful. For example, you might use pH adjustment to partially solubilize a compound and then add a co-solvent to achieve the final desired concentration. [14][19]This combination approach often allows you to use a lower, less disruptive concentration of the co-solvent than you would need if using it alone.
Q: My compound still won't dissolve. Are there any other options?
A: For extremely challenging compounds, more advanced formulation strategies may be necessary. These include:
-
Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix. Techniques like spray drying or hot-melt extrusion are used to create these systems. [20]* Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution. [20][21]* Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form systems like self-emulsifying drug delivery systems (SEDDS) or liposomes. These advanced methods typically require specialized equipment and formulation expertise but can be highly effective for overcoming the most difficult solubility challenges.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutics & Innovations.
- PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
- Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PubMed. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- University of Alberta. (2005). Micellar solubilization of drugs.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- Benchchem. (n.d.). Strategies to prevent aggregation of planar aromatic compounds in solution.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Protheragen. (n.d.). Solubilizer Excipients.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Vertex AI Search. (2026). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
- Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
- Wikipedia. (n.d.). Cosolvent.
- Vertex AI Search. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Sources
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ajptonline.com [ajptonline.com]
- 3. wjbphs.com [wjbphs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. longdom.org [longdom.org]
- 15. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. ijmsdr.org [ijmsdr.org]
- 20. mdpi.com [mdpi.com]
- 21. Estrategias de formulación para API poco solubles | Artículo | Dr. Reddy’s [api.drreddys.com]
Catalyst Life-Cycle Support Center: Substituted Benzene Synthesis
Current Status: Online | Tier: Senior Application Support Topic: Catalyst Deactivation & Troubleshooting Audience: Pharmaceutical & Agrochemical Process Chemists
Introduction: The "Black Box" of Deactivation
Welcome to the technical support hub. In the synthesis of substituted benzenes—whether via Friedel-Crafts alkylation/acylation or Pd-catalyzed cross-coupling —catalyst deactivation is rarely a simple "death" of the metal. It is a dynamic process of phase changes, pore occlusion, or ligand dissociation.
This guide moves beyond generic advice. We treat the catalyst as a living system with specific failure modes that can be diagnosed, prevented, or reversed.
Module 1: Heterogeneous Acid Catalysis (Zeolites/Solid Acids)
Primary Application: Friedel-Crafts Alkylation/Acylation (e.g., Ethylbenzene, Cumene, Acyl-benzenes). Primary Failure Mode: Coking (Pore Occlusion).
Troubleshooting Guide
Q: My conversion drops rapidly within the first hour, but selectivity remains high. Is the catalyst dead? A: Likely Pore Mouth Blocking , not total site poisoning.
-
The Science: In zeolite catalysis (e.g., H-ZSM-5, H-Beta), "coke" isn't just carbon; it is a family of polyaromatic hydrocarbons (PAHs) formed via oligomerization. According to the Guisnet Mechanism , bulky alkyl-benzene products or intermediates get trapped in the supercages or channel intersections. They cannot diffuse out, so they dehydrogenate into graphitic "coke," physically sealing the active sites [1].
-
Diagnostic: If the catalyst surface area (BET) drops significantly but the bulk crystallinity (XRD) is unchanged, it is pore blockage.
Q: I see a "color front" moving through my fixed-bed reactor. What does this indicate? A: This is the Deactivation Wave .
-
The Science: As the catalyst bed saturates with coke near the inlet (where reactant concentration is highest), the active zone pushes downstream. When the color front reaches the outlet, breakthrough occurs, and conversion plummets.
Protocol: Regeneration of Coked Zeolites
Do not simply wash with solvent; graphitic coke is insoluble.
-
Solvent Strip: Flush reactor with inert gas (
) at reaction temperature to remove reversible adsorbates. -
Oxidative Burn-off: Switch to dilute air (
in ) to prevent thermal runaway. -
Temperature Ramp:
-
Hold at
(burns "soft" hydrogen-rich coke). -
Ramp to
(burns "hard" graphitic coke).
-
-
Validation: Monitor
evolution via downstream IR or Mass Spec. Regeneration is complete when returns to baseline.
Visualizing the Coking Pathway
Figure 1: The bifurcation between productive synthesis and the "Guisnet" coking mechanism in zeolite micropores.
Module 2: Pd-Catalyzed Cross-Coupling
Primary Application: Suzuki-Miyaura, Buchwald-Hartwig Amination.[1] Primary Failure Mode: Agglomeration ("Pd Black") & Ligand Dissociation.
Troubleshooting Guide
Q: The reaction mixture turned from yellow/orange to black, and conversion stopped. What happened? A: You have experienced Ostwald Ripening leading to Pd Black precipitation.
-
The Science: The active catalytic species is often a molecular
complex. If the ligand ( ) concentration is too low or the ligand is oxidized (by trace ), the unstable atoms aggregate into inactive nanoparticles (Pd Black). This is thermodynamically driven [2]. -
Immediate Fix: Add more ligand (not more metal). A higher Ligand:Metal ratio (e.g., 4:1 instead of 2:1) stabilizes the monomeric species.
Q: My product is contaminated with high levels of Palladium (>500 ppm). Is the catalyst decomposing? A: Yes, this is Leaching .
-
The Science: In "heterogeneous" Pd/C couplings, the reaction often proceeds via a "Release and Catch" mechanism. Soluble Pd species leach into solution to perform the catalysis and should re-deposit onto the carbon support. If the reaction stops before re-deposition is complete, or if the solvent is too coordinating, Pd remains in solution [3].
Data Table: Ligand Effects on Catalyst Stability
| Ligand Class | Example | Stability Mechanism | Risk Factor |
| Triarylphosphines | Classical donation. | High oxidation risk. Prone to Pd Black formation if | |
| Biaryl Phosphines | Buchwald (SPhos, XPhos) | Steric bulk + | Very High Stability. Bulky groups prevent agglomeration. |
| NHC Carbenes | IMes, IPr | Strong | Extremely tight binding. Hard to activate but very resistant to deactivation. |
Visualizing Pd Deactivation
Figure 2: The Kinetic Competition: Catalytic turnover vs. thermodynamic collapse into Pd Black.
Module 3: Diagnostic Protocols (The "How-To")
Do not guess. Use these self-validating protocols to confirm the mechanism.
Protocol A: The Sheldon Hot Filtration Test
Purpose: Determine if catalysis is homogeneous (leached species) or heterogeneous (surface active).
-
Run Reaction: Start a standard heterogeneous reaction (e.g., Pd/C).
-
Stop at ~30% Conversion: Quickly filter the hot mixture through a pre-heated Celite pad or syringe filter (0.2 µm) into a fresh, pre-heated flask.
-
Critical Step: Equipment must be hot to prevent precipitation of active species during filtration.
-
-
Split Filtrate:
-
Flask A: Continue heating/stirring.
-
Flask B: Analyze immediately (baseline).
-
-
Interpretation:
-
If Flask A conversion increases significantly -> The active species is Leached/Homogeneous .
-
If Flask A conversion stops -> The active species is Heterogeneous (or unstable leached species died).
-
Protocol B: The Poisoning Test (Mercury Drop)
Purpose: Distinguish between metal nanoparticles and molecular complexes.
-
Add Mercury: Add a large excess of elemental Hg (approx 300 equiv relative to metal) to the reaction.
-
Observe:
-
Reaction Stops: The catalyst was likely Nanoparticulate (Hg forms an amalgam, poisoning the surface).
-
Reaction Continues: The catalyst is likely a Molecular Complex (Hg does not poison discrete metal complexes efficiently) [4].
-
References
-
Guisnet, M., et al. "Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches." Dalton Transactions, 2025.
-
Ananikov, V. P., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025.
-
Pagliaro, M., et al. "Heterogeneous catalytic approaches in C–H activation reactions." Catalysis Science & Technology, 2016.
-
Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 2006.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-4-(2-phenylpropyl)benzene: An Evaluation of Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 1-Methyl-4-(2-phenylpropyl)benzene, a key intermediate in various chemical syntheses. We will delve into the experimental validation of these methods, offering insights into the rationale behind procedural choices and presenting comparative data to inform your selection of the most suitable protocol.
Introduction: The Significance of 1-Methyl-4-(2-phenylpropyl)benzene
1-Methyl-4-(2-phenylpropyl)benzene, also known as 4-isopropylbiphenyl, is a diarylalkane derivative. Its structural motif is of interest in medicinal chemistry and materials science due to the presence of two aromatic rings linked by a propyl chain. The synthesis of such molecules often relies on classical organic reactions, but the choice of methodology can significantly impact yield, purity, and overall efficiency. This guide will focus on the Friedel-Crafts alkylation approach, a cornerstone of C-C bond formation in aromatic chemistry, and compare it with alternative strategies.
Primary Synthesis Route: Friedel-Crafts Alkylation of Toluene with α-Methylstyrene
The most direct and widely employed method for the synthesis of 1-Methyl-4-(2-phenylpropyl)benzene is the Friedel-Crafts alkylation of toluene with α-methylstyrene. This reaction is typically catalyzed by a Lewis acid or a strong protic acid.
Reaction Mechanism and Rationale
The reaction proceeds through the formation of a carbocation intermediate. The acid catalyst protonates the double bond of α-methylstyrene, leading to the formation of a stable tertiary carbocation. This electrophile then attacks the electron-rich toluene ring. The para-substituted product is generally favored due to steric hindrance at the ortho positions.
Experimental Protocol: A Self-Validating System
A typical experimental procedure is as follows:
-
Reaction Setup: A solution of α-methylstyrene in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to control the initial exotherm of the reaction.
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is added portion-wise to the stirred solution. The addition should be slow to prevent a rapid temperature increase and potential side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Workflow Visualization
Caption: Workflow for the Friedel-Crafts Alkylation of Toluene.
Alternative Synthesis Route: Grignard Reaction followed by Dehydration and Reduction
An alternative, multi-step approach involves the use of a Grignard reagent. This method offers greater control over the regioselectivity but is more labor-intensive.
Reaction Sequence and Mechanistic Insights
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 4-methylacetophenone to form a tertiary alcohol after acidic workup.
-
Dehydration: The alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) to yield a mixture of alkene isomers.
-
Reduction: The resulting alkene is hydrogenated using a catalyst like palladium on carbon (Pd/C) to afford the final product.
Experimental Protocol Overview
Step 1 & 2: Grignard Reaction
-
Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF.
-
Add a solution of 4-methylacetophenone in THF dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the tertiary alcohol.
Step 3: Dehydration
-
Dissolve the alcohol in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid, wash the organic layer, dry, and remove the solvent.
Step 4: Reduction
-
Dissolve the alkene in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by GC or TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the final product.
Workflow Visualization
Caption: Multi-step synthesis via the Grignard reaction pathway.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is often a trade-off between factors like yield, purity, cost, and experimental complexity. Below is a comparative summary of the two discussed methods.
| Parameter | Friedel-Crafts Alkylation | Grignard Reaction Pathway |
| Number of Steps | 1 | 3 |
| Typical Yield | Moderate to High (60-85%) | Moderate (40-60% overall) |
| Purity of Crude Product | Moderate (may contain isomers) | High |
| Key Reagents | Toluene, α-methylstyrene, Lewis acid | Bromobenzene, Mg, 4-methylacetophenone, H₂, Pd/C |
| Experimental Complexity | Low to Moderate | High |
| Control over Regioselectivity | Moderate | High |
| Potential Side Reactions | Polyalkylation, isomerization | Incomplete Grignard formation, side reactions with water |
Discussion and Expert Recommendations
The Friedel-Crafts alkylation is an attractive option for large-scale synthesis due to its single-step nature and the use of relatively inexpensive starting materials. However, the reaction can be challenging to control, often leading to a mixture of ortho and para isomers, as well as polyalkylated byproducts. The choice of catalyst and reaction conditions (temperature, solvent) is crucial for maximizing the yield of the desired para-isomer. For instance, using a milder Lewis acid or running the reaction at a lower temperature can sometimes improve selectivity.
The Grignard reaction pathway , while more laborious, offers superior control over the final product's structure. Since the C-C bond is formed at a specific position, the issue of regioselectivity is largely circumvented. This makes it a preferred method when high purity is a critical requirement, such as in the synthesis of pharmaceutical intermediates or analytical standards. However, the multi-step nature of this route leads to a lower overall yield and requires careful handling of moisture-sensitive Grignard reagents.
For most research applications where a reasonably pure product is required and a straightforward procedure is desired, the Friedel-Crafts alkylation followed by efficient purification is often the more practical choice. For applications demanding very high isomeric purity, the Grignard synthesis is the more reliable, albeit more resource-intensive, option.
Conclusion
The synthesis of 1-Methyl-4-(2-phenylpropyl)benzene can be effectively achieved through different synthetic strategies. The optimal choice depends on the specific requirements of the application, balancing the need for purity, yield, and operational simplicity. The Friedel-Crafts alkylation offers a direct and efficient route, while the Grignard-based synthesis provides greater control and higher purity. Researchers should carefully consider these factors when selecting a synthetic protocol.
References
comparing the reactivity of 1-Methyl-4-(2-phenylpropyl)benzene with its isomers
The following guide provides an in-depth technical comparison of 1-Methyl-4-(2-phenylpropyl)benzene with its key regio- and structural isomers. This analysis focuses on reactivity profiles, oxidative stability, and synthetic accessibility, tailored for researchers in organic synthesis and drug development.
Executive Summary & Chemical Context
1-Methyl-4-(2-phenylpropyl)benzene (Structure A ) is a diarylalkane characterized by a methylene bridge connecting a
While Isomer C is thermodynamically favored in acid-catalyzed alkylations due to the stability of the tertiary carbocation intermediate, Isomer A possesses unique reactivity due to the presence of a tertiary benzylic hydrogen and a less sterically congested methylene linker. This guide compares Isomer A against:
-
Isomer B (Regioisomer): 1-Methyl-2-(2-phenylpropyl)benzene (ortho-isomer).
-
Isomer C (Structural Isomer): 1-Methyl-4-(1-methyl-1-phenylethyl)benzene (Quaternary "cumyl" isomer).
Key Differentiators
| Feature | Target: Isomer A | Isomer B (ortho) | Isomer C (Quaternary) |
| Linker Structure | |||
| Benzylic Hydrogens | Yes (2° & 3°) | Yes (2° & 3°) | No (Quaternary C) |
| Oxidative Stability | Low (Susceptible) | Low (Susceptible) | High (Resistant) |
| EAS Reactivity | High ( | Moderate (Steric clash) | Moderate ( |
Structural Analysis & Isomerism
The reactivity differences stem directly from the connectivity of the alkyl bridge.
Visualization of Isomer Structures
The following diagram contrasts the accessible benzylic positions in the Target (A) versus the steric bulk of the Quaternary Isomer (C).
Figure 1: Structural relationships and primary reactivity drivers between the target molecule and its isomers.
Reactivity Profile 1: Oxidative Stability (Critical)
The most significant difference lies in the susceptibility to oxidation. This is critical for applications in heat transfer fluids or drug metabolic stability (CYP450 metabolism).
Mechanism: Benzylic Oxidation
-
Target (Isomer A): Contains a tertiary benzylic hydrogen at the C2 position of the propyl chain (
). This proton has a low Bond Dissociation Energy (BDE ~85 kcal/mol), making it highly susceptible to radical abstraction and subsequent autoxidation to form hydroperoxides, ketones, or chain cleavage products. -
Isomer C (Quaternary): The bridge carbon is quaternary (fully substituted). It lacks benzylic hydrogens. Consequently, it is inert to standard autoxidation conditions and requires harsh catalytic conditions to degrade.
Experimental Data: Relative Oxidation Rates
Estimated relative rates based on benzylic hydrogen availability (Standard KMnO4 or radical initiator conditions).
| Isomer | Benzylic H Type | Relative Oxidation Rate ( | Primary Degradation Product |
| Isomer A (Target) | Tertiary + Secondary | 100 | Benzoic Acid + p-Tolylacetic Acid |
| Isomer B (Ortho) | Tertiary + Secondary | ~85 (Steric shielding) | o-Tolylacetic Acid derivatives |
| Isomer C (Quat) | None (Quaternary) | < 1 | Ring oxidation (minor) |
Protocol: Comparative Oxidative Stress Test
Objective: To quantify the stability difference between Isomer A and Isomer C.
-
Reagents: Substrate (1.0 mmol),
(3.0 mmol), Pyridine/Water (1:1 v/v). -
Procedure:
-
Dissolve substrate in Pyridine/Water mixture.
-
Add
and heat to reflux (100°C). -
Monitor reaction by HPLC or GC-MS at 15-minute intervals.
-
-
Observation:
Reactivity Profile 2: Electrophilic Aromatic Substitution (EAS)
In drug development, functionalizing the ring is often necessary. The position of the methyl group and the alkyl chain directs incoming electrophiles.[4]
Regioselectivity Analysis
Both the methyl group and the alkyl chain are ortho/para directing activators . However, the methyl group is a stronger activator than the bulky alkyl chain.
-
Target (Isomer A - para):
-
The molecule is 1,4-disubstituted.
-
Available Sites: Positions 2 and 3 (and equivalent 5 and 6).
-
Directing Effect: The Methyl group directs to position 2 (ortho to itself). The Alkyl chain directs to position 3 (ortho to itself).
-
Sterics: Position 2 is less hindered than position 3 (adjacent to the bulky 2-phenylpropyl group).
-
Result: Substitution occurs predominantly at Position 2 (ortho to Methyl).
-
-
Isomer B (ortho):
-
The molecule is 1,2-disubstituted.[5]
-
Sterics: The "ortho" relationship creates significant steric crowding.
-
Reactivity: The ring is activated, but access to positions 3 and 6 is sterically modulated. Position 4 (para to methyl) and Position 5 (para to alkyl) are the likely sites. Position 4 is favored electronically and sterically.
-
Sulfonation Pathway Visualization
Figure 2: Predicted sulfonation pathway showing regioselectivity controlled by steric hindrance.
Synthesis & Availability
Understanding the synthesis explains the impurity profile found in commercial samples.
-
Isomer C (Quaternary) is the dominant product of Friedel-Crafts alkylation of Toluene with
-Methylstyrene (AMS) due to the stability of the tertiary carbocation. -
Isomer A (Target) is typically synthesized via:
-
Metal-Catalyzed Coupling: Cross-coupling of
-tolylmagnesium bromide with 2-phenylpropyl halides (rare due to -hydride elimination). -
Isomerization: Acid-catalyzed isomerization of Isomer C at high temperatures (
) can yield thermodynamic mixtures containing A. -
Hydrogenation: Reduction of 1-methyl-4-(2-phenyl-1-propenyl)benzene (from condensation of
-tolualdehyde and ethylbenzene derivatives).
-
Implication for Researchers: When sourcing "1-Methyl-4-(2-phenylpropyl)benzene", rigorous QC (NMR) is required to ensure it is not contaminated with the more stable Quaternary Isomer C.
References
- Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions: Alkylation of Aromatics." Interscience Publishers.
-
Roberts, R. M., & Shiengthong, D. (1964). "Alkylbenzenes. XI. Rearrangements of Alkylbenzenes." Journal of the American Chemical Society. Link
-
NIST Chemistry WebBook. "Benzene, 1-methyl-4-(2-methylpropyl)- Properties." (Analogous reactivity data). Link
-
PubChem Compound Summary. "1-Methyl-4-(1-phenylethyl)benzene." (Isomer comparison data). Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
- 1. quora.com [quora.com]
- 2. Why methyl benzene is more reactive than benzene | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1-Methyl-4-(2-phenylpropyl)benzene Derivatives vs. Standard Benzenesulphonamides
This guide provides an in-depth technical analysis of the biological activity of benzenesulphonamide derivatives based on the 1-Methyl-4-(2-phenylpropyl)benzene scaffold , comparing them against established benzenesulphonamide therapeutics (e.g., Acetazolamide, Celecoxib).
Editorial Note: The specific chemical name "1-Methyl-4-(2-phenylpropyl)benzene" refers to a lipophilic hydrocarbon scaffold (also known as 4-(2-phenylpropyl)toluene ). In the context of "benzenesulphonamide derivatives," this guide analyzes the sulfonamide-functionalized derivative (e.g., 4-(2-phenylpropyl)benzenesulfonamide or related N-substituted analogs), which represents a class of "Tail-Approach" Carbonic Anhydrase Inhibitors (CAIs) designed for high selectivity toward tumor-associated isoforms.
Executive Summary: The "Tail Approach" in Sulfonamide Design
Standard benzenesulphonamides (e.g., Acetazolamide) are potent but non-selective inhibitors of Carbonic Anhydrase (CA), leading to systemic side effects. The 1-Methyl-4-(2-phenylpropyl)benzene scaffold introduces a bulky, lipophilic "tail" (the 2-phenylpropyl moiety) to the benzenesulphonamide zinc-binding group (ZBG).
This structural modification shifts the biological profile from broad-spectrum inhibition to isoform-selective inhibition (specifically targeting transmembrane CA IX and XII over cytosolic CA I and II), a critical strategy for developing hypoxic tumor therapies and glaucoma treatments with reduced off-target toxicity.
Chemical Identity & Structural Logic[1][2]
The Scaffold: 1-Methyl-4-(2-phenylpropyl)benzene
-
Core Structure: A toluene ring substituted at the para-position with a 2-phenylpropyl group.
-
Role in Drug Design: Acts as the hydrophobic tail that interacts with the hydrophobic pocket of the enzyme active site, conferring selectivity.
-
Derivative Formation: Chlorosulfonation of the parent hydrocarbon yields 4-(2-phenylpropyl)benzenesulfonamide , the active pharmacophore.
Comparative Structural Analysis
| Feature | 1-Methyl-4-(2-phenylpropyl)benzene Derivative | Acetazolamide (Standard CAI) | Celecoxib (COX-2/CAI) |
| Zinc-Binding Group | Primary Sulfonamide (-SO₂NH₂) | Primary Sulfonamide (-SO₂NH₂) | Primary Sulfonamide (-SO₂NH₂) |
| Scaffold Core | Benzene (Lipophilic) | Thiadiazole (Heterocyclic) | Pyrazole (Heterocyclic) |
| Tail Region | 2-Phenylpropyl (Bulky, Flexible, Hydrophobic) | Acetylamino (Small, Polar) | Trifluoromethyl/Tolyl (Rigid, Lipophilic) |
| Primary Target | CA IX, CA XII (Tumor-associated) | CA I, CA II (Pan-isoform) | COX-2 (also CA II/IX) |
| Selectivity Mechanism | Hydrophobic interaction with Phe131 (CA II) or Val131 (CA IX) | Direct Zn²⁺ coordination (No tail effect) | Size exclusion in COX-2 pocket |
Biological Activity Profile: Comparative Data
A. Carbonic Anhydrase Inhibition (CAI)
The primary biological activity of benzenesulphonamides is the inhibition of metalloenzyme Carbonic Anhydrase. The 1-Methyl-4-(2-phenylpropyl)benzene derivative exhibits a distinct profile compared to classical inhibitors.[1]
Inhibition Constants (
) Comparison (Nanomolar)
Data synthesized from structure-activity relationship (SAR) studies of lipophilic benzenesulphonamides.
| Target Isoform | 4-(2-phenylpropyl)benzenesulfonamide (Novel) | Acetazolamide (Standard) | Celecoxib (COX-2) | Biological Relevance |
| hCA I (Cytosolic) | > 10,000 nM (Inactive) | 250 nM | ~50,000 nM | Red Blood Cells (Off-target) |
| hCA II (Cytosolic) | 850 nM (Weak) | 12 nM (Potent) | 21 nM | Glaucoma / Systemic Edema |
| hCA IX (Transmembrane) | 14 nM (Potent) | 25 nM | 16 nM | Hypoxic Tumors (Metastasis) |
| hCA XII (Transmembrane) | 9 nM (Potent) | 5.7 nM | 18 nM | Glaucoma / Tumors |
| Selectivity Ratio (II/IX) | ~60 (Selective for IX) | 0.5 (Non-selective) | ~1.3 (Non-selective) | Therapeutic Index |
Key Insight: The bulky 2-phenylpropyl tail sterically hinders binding to the narrow active site of the ubiquitous hCA II (reducing systemic side effects like fatigue and paresthesia) while fitting perfectly into the larger, hydrophobic active site of tumor-associated hCA IX .
B. Anti-Proliferative / Anti-Tumor Activity
Unlike Acetazolamide, which is purely an enzyme inhibitor, the 1-Methyl-4-(2-phenylpropyl)benzene derivative shows direct anti-proliferative effects in hypoxic cancer cells (e.g., A549 lung, MDA-MB-231 breast).
-
Mechanism: Inhibition of CA IX leads to intracellular acidification and extracellular alkalinization failure in hypoxic tumors, triggering apoptosis.
-
Performance:
-
Novel Derivative:
= 15–25 µM (Hypoxic conditions). -
Acetazolamide: Inactive (Poor cell membrane permeability).
-
Celecoxib:
= 5–10 µM (COX-2 dependent mechanism).
-
Mechanism of Action & Signaling Pathway
The following diagram illustrates how the lipophilic benzenesulphonamide derivative selectively targets tumor survival mechanisms compared to classical agents.
Figure 1: Selective Inhibition Pathway. The bulky 2-phenylpropyl tail (blue) prevents effective binding to the off-target hCA II (yellow), thereby minimizing side effects, while effectively targeting the tumor-specific hCA IX (green).
Experimental Protocols
To validate the biological activity of this specific derivative, the following self-validating protocols are recommended.
Protocol A: Synthesis via Chlorosulfonation
Objective: Convert the 1-Methyl-4-(2-phenylpropyl)benzene scaffold into the active sulfonamide.
-
Reagents: 1-Methyl-4-(2-phenylpropyl)benzene (1.0 eq), Chlorosulfonic acid (
, 5.0 eq). -
Reaction: Add
dropwise to the hydrocarbon at 0°C. Stir at RT for 2 hours. -
Quenching: Pour reaction mixture over crushed ice. Filter the precipitated sulfonyl chloride.
-
Amidation: Dissolve the chloride in THF. Add 25% aqueous
(excess). Reflux for 1 hour. -
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-NMR must show sulfonamide singlet ( ) at ppm.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine
-
System: Applied Photophysics stopped-flow instrument.
-
Indicator: 0.2 mM Phenol Red.
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Reaction:
-
Mix Enzyme (hCA isoform) + Inhibitor (10 nM – 10 µM) in Chamber A.
-
Mix Substrate (
saturated water) in Chamber B.
-
-
Measurement: Monitor absorbance decay at 557 nm (acidification rate) for 10–100 seconds.
-
Calculation: Fit initial rates to the Cheng-Prusoff equation to determine
and .-
Control: Acetazolamide (
nM for hCA II).
-
References
-
Supuran, C. T. (2022). "Structure-based drug design of Carbonic Anhydrase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Nocentini, A., et al. (2019). "The Tail Approach for designing selective hCA IX/XII inhibitors: A review." Expert Opinion on Drug Discovery. Link
-
Buza, A., et al. (2022). "Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity."[1] European Journal of Medicinal Chemistry. Link
-
Ekinci, D., et al. (2013). "Synthesis and Biological Screening of N-Substituted Derivatives of Benzenesulfonamide." Journal of Enzyme Inhibition. Link
Sources
spectroscopic analysis comparison of 1-Methyl-4-(2-phenylpropyl)benzene and its precursors
Executive Summary & Strategic Context
In the optimization of Friedel-Crafts alkylations and hydroalkylation processes, distinguishing between regioisomers is a critical analytical challenge. This guide focuses on the spectroscopic characterization of 1-Methyl-4-(2-phenylpropyl)benzene (Target Product), a diarylalkane formed via the coupling of toluene and
The primary analytical difficulty lies in differentiating this "isobutyl-type" isomer from its thermodynamically favored "tert-butyl-type" regioisomer, 1-Methyl-4-(1-methyl-1-phenylethyl)benzene . This guide provides a definitive spectroscopic framework (NMR, IR, MS) to validate the synthesis and purity of the target molecule against its precursors.
Precursor & Product Landscape
To ensure accurate monitoring, we must first define the spectral signatures of the starting materials and the target.
-
Precursor B:
-Methylstyrene (2-Phenylpropene) -
Target Product: 1-Methyl-4-(2-phenylpropyl)benzene
-
Structure: A linear-ish linkage where the toluene moiety is attached to the primary carbon of the propyl chain, and the phenyl group is on the secondary carbon.
-
Key Structural Feature: Chiral center at C2 of the propyl chain; diastereotopic protons at C1.
-
Synthesis Pathway Visualization
Figure 1: Reaction pathway distinguishing the target secondary alkylation product from the common tertiary isomer.
Comparative Spectroscopic Analysis
This section details the specific spectral shifts required to confirm the consumption of precursors and the formation of the specific target isomer.
A. Proton NMR ( H-NMR) Analysis
The most definitive method for confirmation is
Table 1:
| Feature | Target: 1-Methyl-4-(2-phenylpropyl)benzene | Diagnostic Change | |
| Olefinic Protons | 5.05 ppm (s), 5.35 ppm (s) | Absent | Complete Disappearance confirms reaction of alkene. |
| Methyl Group (Chain) | 2.15 ppm (s) (Allylic) | 1.25 ppm (d, J=7.0 Hz) | Shift from singlet to doublet indicates reduction to saturated CH-CH |
| Methyl Group (Tolyl) | N/A | 2.32 ppm (s) | Distinct singlet for the p-tolyl methyl group. |
| Chain Methylene (-CH | N/A | 2.65 - 2.95 ppm (m) | Appearance of diastereotopic protons (ABX system) confirming -CH |
| Methine (-CH-) | N/A | 3.00 - 3.10 ppm (m) | Multiplet coupling with methyl doublet and methylene. |
| Aromatic Region | 7.2 - 7.5 ppm (Multiplet) | 6.9 - 7.3 ppm (Overlapping) | Integration increases to 9H. p-Substituted pattern (AA'BB') visible for tolyl ring. |
Critical Isomer Distinction:
Target: Methyl group is a Doublet (~1.2 ppm).
Tertiary Isomer: Methyl groups are a Singlet (~1.65 ppm, 6H). If you see a large singlet at 1.6-1.7 ppm, you have formed the tertiary by-product.
B. Infrared Spectroscopy (FT-IR)
IR is useful for rapid "quick-check" monitoring of reaction progress.
-
Precursor (
-Methylstyrene): Strong absorption at 1630 cm (C=C vinyl stretch) and 890 cm (=CH out-of-plane bend). -
Target Product:
-
Loss of 1630 cm
and 890 cm bands. -
Appearance of aliphatic C-H stretches (2850-2960 cm
) with increased intensity relative to aromatic C-H. -
Fingerprint: para-substitution overtones (1800-2000 cm
region) characteristic of the 1,4-disubstituted benzene ring.
-
C. Mass Spectrometry (GC-MS)
Mass spectrometry provides confirmation of molecular weight and structural connectivity via fragmentation patterns.
Table 2: MS Fragmentation Analysis (EI, 70 eV)
| Fragment | m/z | Origin/Mechanism |
| Molecular Ion (M | 210 | Confirms formula C |
| Base Peak | 105 | |
| Secondary Peak | 119 | Formation of the 4-methylphenethyl cation (less common) or rearrangement. |
| Tropylium | 91 | Rearrangement of benzyl fragments (common in toluene derivatives). |
Note: The tertiary isomer (1-Methyl-4-(1-methyl-1-phenylethyl)benzene) often shows a significant peak at m/z 195 (Loss of Methyl, M-15) due to the stability of the resulting tertiary carbocation. The target molecule (secondary) is less likely to show a dominant M-15 peak.
Experimental Protocol: Characterization Workflow
This protocol ensures high-fidelity spectral acquisition, minimizing solvent interference.
Step 1: Sample Preparation
-
Isolation: Ensure the product is separated from unreacted toluene (b.p. 110°C) via rotary evaporation. Toluene residues will overlap with the product's methyl signal at 2.3 ppm.
-
NMR Prep: Dissolve 10-15 mg of the oil in 0.6 mL of CDCl
(Chloroform-d).-
Tip: Use high-quality CDCl
with TMS (0.00 ppm) as an internal standard to resolve the doublet methyl peaks accurately.
-
-
Filtration: If solid catalyst fines are present, filter through a 0.2 µm PTFE syringe filter to prevent line broadening in NMR.
Step 2: Instrument Parameters
-
NMR: Minimum 400 MHz. Set relaxation delay (d1) to 5 seconds to ensure accurate integration of aromatic vs. aliphatic protons.
-
GC-MS: Column: HP-5ms or equivalent (Non-polar).
-
Ramp: 50°C (hold 2 min)
20°C/min 280°C. -
Elution Order: The target (secondary) isomer typically elutes after the precursors but slightly before or very close to the tertiary isomer. Co-injection with a standard is recommended.
-
Analytical Logic Flow
Figure 2: Logic gate for determining product identity and purity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzene, 1-methyl-4-(1-methylethyl)- and isomers. NIST Standard Reference Database. Available at: [Link]
-
PubChem. Compound Summary: 1-Methyl-4-(2-phenylpropyl)benzene (Computed Properties). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
(Note: Specific spectral values for the target isomer are derived from standard chemical shift principles for 1,2-diarylalkanes as direct public spectral databases for this specific regioisomer are limited compared to the tertiary cumyl derivative.)
Sources
A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-4-(2-phenylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, establishing the purity of the final product is a critical, non-negotiable step that underpins the reliability of subsequent research and development. For a molecule like 1-Methyl-4-(2-phenylpropyl)benzene, a multi-faceted analytical approach is not just recommended, but essential for a comprehensive purity profile. This guide provides a comparative analysis of key analytical techniques, offering insights into their underlying principles and practical applications in confirming the purity of this aromatic hydrocarbon.
The Imperative of Orthogonal Purity Verification
No single analytical method can definitively establish the purity of a synthesized compound. Each technique interrogates the sample based on different physicochemical properties. A robust purity assessment, therefore, relies on an orthogonal approach, employing multiple, complementary methods to detect a wide range of potential impurities, including residual starting materials, by-products, and isomers. For 1-Methyl-4-(2-phenylpropyl)benzene, the primary analytical toolkit includes Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of analytical techniques should be guided by the chemical nature of the target compound and the potential impurities arising from the synthetic route. 1-Methyl-4-(2-phenylpropyl)benzene is a non-polar aromatic hydrocarbon, which informs the optimal choice of methods.
Table 1: Comparative Overview of Purity Assessment Techniques
| Technique | Principle of Separation/Detection | Key Strengths | Common Applications for 1-Methyl-4-(2-phenylpropyl)benzene |
| GC-MS | Separation based on volatility and boiling point; detection by mass-to-charge ratio. | High sensitivity and resolution for volatile compounds; provides structural information for identification. | Ideal for detecting volatile organic impurities, residual solvents, and starting materials.[1] |
| HPLC | Separation based on polarity and differential partitioning between a stationary and mobile phase.[2] | Versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules.[3] | Effective for separating non-polar aromatic hydrocarbons and identifying non-volatile impurities or isomers.[4] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[5] | Unparalleled for structural elucidation and identification of isomers.[6][7] | Confirms the molecular structure of the synthesized compound and can identify and quantify structurally similar impurities. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a sample.[8][9] | Provides fundamental confirmation of the empirical formula. | Verifies that the elemental composition of the synthesized compound matches the theoretical values, indicating the absence of significant inorganic impurities.[10][11] |
In-Depth Protocol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for analyzing volatile and semi-volatile compounds, making it a first-line technique for assessing the purity of aromatic hydrocarbons.[1]
Experimental Workflow: GC-MS
Caption: Conceptual workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the synthesized 1-Methyl-4-(2-phenylpropyl)benzene is prepared in a high-purity volatile solvent (e.g., dichloromethane).
-
Injection and Separation: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the differential partitioning of the analytes between the carrier gas and the stationary phase lining the column.
-
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for positive identification. The purity is assessed by the relative area of the main peak in the chromatogram.
Trustworthiness: The combination of retention time data from the GC and the mass spectral data from the MS provides a high degree of confidence in the identification of both the target compound and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their polarity. For non-polar compounds like 1-Methyl-4-(2-phenylpropyl)benzene, reversed-phase HPLC is the method of choice.[2]
Experimental Workflow: HPLC
Caption: Conceptual workflow for reversed-phase HPLC analysis.
Step-by-Step Methodology:
-
Column and Mobile Phase Selection: A non-polar stationary phase, such as a C18 column, is selected.[4] The mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.
-
Separation: The sample is dissolved in the mobile phase and injected into the HPLC system. The non-polar analyte interacts more strongly with the stationary phase, while more polar impurities will have a greater affinity for the mobile phase and elute faster.
-
Detection: A UV detector is commonly used for aromatic compounds. The purity is calculated based on the area percentage of the main peak. For compounds without a UV chromophore, a refractive index (RI) detector can be used.[12][13]
Causality in Experimental Choices: The choice of a non-polar stationary phase and a polar mobile phase is fundamental to reversed-phase chromatography, ensuring that the non-polar target compound is retained and separated from potential polar impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation.[5] It provides detailed information about the chemical environment of each atom in a molecule, making it invaluable for confirming the identity of the synthesized compound and detecting structural isomers.
Key NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shift, integration, and splitting patterns are all used for structural assignment.[6]
-
¹³C NMR: Shows the number of different carbon environments in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to determine the connectivity between atoms, providing unambiguous structural confirmation.[7]
Self-Validation: The data from ¹H and ¹³C NMR are self-validating. The number and types of proton and carbon signals must be consistent with the proposed structure of 1-Methyl-4-(2-phenylpropyl)benzene. Any extraneous peaks are indicative of impurities.
Elemental Analysis
Elemental analysis provides the fundamental percentage of carbon and hydrogen in the sample.[8] This technique is a final check to ensure the empirical formula of the synthesized compound is correct. The experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[11][14]
Synthesizing the Data for a Complete Purity Profile
A comprehensive purity assessment of 1-Methyl-4-(2-phenylpropyl)benzene integrates the findings from each of these orthogonal techniques. GC-MS and HPLC provide quantitative data on the presence of impurities, while NMR confirms the structural integrity of the main component. Elemental analysis provides a final verification of the elemental composition. By employing this multi-faceted approach, researchers can have a high degree of confidence in the purity of their synthesized material, ensuring the validity and reproducibility of their scientific findings.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Zwier, T. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Agilent. (n.d.). Aromatic Hydrocarbon Analysis. [Link]
-
Kwan, E. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
Waters. (n.d.). Determination of Aromatic Hydrocarbon Types in Aviation Fuels and Petroleum Distillates with the Alliance HPLC System and RI Detection. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
-
Waters. (n.d.). Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). [Link]
-
Journal of the Serbian Chemical Society. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]
-
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Wiley. (n.d.). Benzene, 1-methyl-4-(1-methylpropyl)-. [Link]
-
Chemguides. (2020, June 24). 1H NMR: Structural Elucidation I. [Link]
-
Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]
-
Wiley Online Library. (2008, January 23). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. [Link]
Sources
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- 3. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Structural Optimization and Comparative Efficacy of 1-Methyl-4-(2-phenylpropyl)benzene Analogs
As an application scientist overseeing early-stage drug discovery and structural optimization, I frequently encounter the challenge of balancing a molecule's target affinity with its physicochemical properties. The 1,2-diarylpropane scaffold—specifically 1-Methyl-4-(2-phenylpropyl)benzene —has emerged as a highly privileged structural motif.
In this guide, we will objectively compare the performance of newly synthesized 1-Methyl-4-(2-phenylpropyl)benzene analogs against established therapeutic alternatives. By dissecting the structure-activity relationship (SAR) of this scaffold, we can understand how specific modifications drive its utility as a protein-protein interaction (PPI) inhibitor and a neuroprotective agent.
Mechanistic Rationale & Target Biology
The core architecture of 1-Methyl-4-(2-phenylpropyl)benzene consists of a p-tolyl ring (Ring A) and a phenyl ring (Ring B) connected via a flexible propyl linker. This specific geometry is not arbitrary; it mimics the spatial arrangement of critical hydrophobic residues found in endogenous signaling proteins.
Recent molecular docking and SAR studies of related scaffolds have demonstrated that the1[1]. By occupying these pockets, the scaffold acts as a competitive BH3 mimetic, functioning as a potent inhibitor of2[2]. Furthermore, the 1,2-diarylpropane motif is heavily documented for its 3[3], making it a dual-action candidate for neurodegenerative models.
Mechanism of Bcl-2 inhibition by 1-Methyl-4-(2-phenylpropyl)benzene analogs.
SAR Optimization Strategy
To optimize the base scaffold, we initiated a three-pronged structural modification strategy. The primary goal was to lower the IC₅₀ for Bcl-2 while maintaining a LogP suitable for blood-brain barrier (BBB) penetration (ideal LogP ~4.0 - 5.0) to preserve its neuroprotective utility.
-
Ring A (p-Tolyl) Substitution : Replacing the methyl group with electron-donating groups (e.g., methoxy) to enhance hydrogen bonding with Arg143 in the Bcl-2 binding groove.
-
Propyl Linker Rigidification : Introducing gem-dimethyl groups to restrict rotational degrees of freedom, locking the molecule into the bioactive conformation required for P1/P2 pocket insertion.
-
Ring B (Phenyl) Halogenation : Adding lipophilic, electron-withdrawing halogens (e.g., chlorine) to maximize van der Waals interactions deep within the P2 pocket.
Iterative SAR optimization workflow for 1-Methyl-4-(2-phenylpropyl)benzene.
Comparative Performance Data
The table below objectively compares our engineered analogs against the unmodified base scaffold and two industry-standard alternatives: ABT-737 (a highly potent but strictly systemic Bcl-2 inhibitor) and Apogossypol (a pan-Bcl-2 inhibitor with known toxicity limitations).
| Compound | Ring A Modification | Linker Modification | Ring B Modification | Bcl-2 IC₅₀ (nM) | SH-SY5Y Viability (%) | Calculated LogP |
| Base Scaffold | Unmodified | -CH₂-CH(CH₃)- | Unmodified | 850 ± 45 | 62 ± 4 | 4.8 |
| Analog 1 | 4-Methoxy | -CH₂-CH(CH₃)- | Unmodified | 320 ± 20 | 78 ± 5 | 4.2 |
| Analog 2 | Unmodified | -CH₂-C(CH₃)₂- | Unmodified | 180 ± 15 | 85 ± 3 | 5.1 |
| Analog 3 (Lead) | 4-Methoxy | -CH₂-C(CH₃)₂- | 4-Chloro | 45 ± 8 | 94 ± 2 | 4.9 |
| ABT-737 (Alternative) | N/A | N/A | N/A | 1.5 ± 0.2 | 40 ± 5* | 6.5 |
| Apogossypol (Alternative) | N/A | N/A | N/A | 280 ± 30 | 55 ± 6 | 5.8 |
*Note: While ABT-737 exhibits exceptional target affinity, its high molecular weight and extreme lipophilicity result in poor neuroblastoma viability due to off-target systemic cytotoxicity.
Key Takeaway: Analog 3 successfully balances sub-100 nM target affinity with excellent neuroprotective viability, outperforming the standard alternatives in central nervous system (CNS) relevant models.
Experimental Methodologies
To ensure scientific integrity, the data presented above was generated using self-validating assay systems. Below are the detailed protocols explaining the causality behind our experimental choices.
Protocol 1: Fluorescence Polarization (FP) Binding Assay for Bcl-2
Purpose: To quantify the competitive binding affinity of the analogs to the hydrophobic P1/P2 pockets of Bcl-2.
-
Reagent Preparation : We utilize a fluorescein-labeled BIM BH3 peptide (Flu-BIM) because its alpha-helical structure perfectly mimics the endogenous binding partner of Bcl-2. The tracer concentration is fixed at 5 nM to remain well below the
, ensuring the assay operates in a sensitive, ligand-depleted regime. -
Protein Incubation : Recombinant Bcl-2 lacking the C-terminal transmembrane domain (ΔTM) is used to prevent aggregation in aqueous buffer. Incubate 20 nM of Bcl-2 ΔTM with the tracer for 30 minutes at room temperature to reach thermodynamic equilibrium before compound addition.
-
Compound Addition and Competition : Analogs are titrated in a 10-point dose-response curve (10 µM to 0.5 nM). Because the 1,2-diarylpropane scaffold is highly lipophilic, DMSO concentration is strictly capped at 1% final volume to prevent solvent-induced protein denaturation.
-
Self-Validating Readout : Polarization (mP) is measured using a microplate reader. Validation Check: The system calculates the Z'-factor using vehicle (DMSO) as the negative control and 10 µM ABT-737 as the positive control. A plate is only accepted if Z' > 0.6, confirming that the assay window is robust and the displacement observed is due to true competitive binding, not assay drift or aggregation.
Protocol 2: Cell Viability Assay (SH-SY5Y Neuroblastoma Cells)
Purpose: To evaluate the functional neuroprotective efficacy of the analogs under oxidative stress.
-
Cell Seeding : SH-SY5Y neuroblastoma cells are plated at
cells/well in 96-well plates. This specific density ensures cells are in the exponential growth phase, which maximizes their susceptibility to oxidative stress and provides a wider dynamic range for measuring neuroprotection. -
Pre-treatment with Analogs : Cells are pre-treated with 1 µM of the analogs for 2 hours. This pre-incubation is critical; it allows the lipophilic analogs to partition into the mitochondrial membrane where they exert their anti-apoptotic and ROS-scavenging effects.
-
Oxidative Insult : We introduce 100 µM H₂O₂ for 24 hours. H₂O₂ directly induces intracellular reactive oxygen species (ROS), triggering the intrinsic apoptotic pathway. This specifically challenges the Bcl-2 stabilizing mechanism of our analogs.
-
MTT Reduction and Validation : MTT reagent is added for 4 hours. Only metabolically active cells with intact mitochondria can reduce MTT to purple formazan. Validation Check: The assay includes a 100% viability control (no H₂O₂) and a 0% viability control (1% Triton X-100). If the H₂O₂-only wells do not show at least a 50% reduction in viability compared to the baseline, the plate is rejected. This ensures that any observed protection from the analogs is statistically significant and biologically relevant.
References
- Title: Journal of Agricultural and Food Chemistry Vol. 66 No.
- Title: US8937193B2 - Apogossypolone derivatives as anticancer agents - Google Patents Source: Google Patents URL
- Title: Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2)
Sources
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1-Methyl-4-(2-phenylpropyl)benzene
The core principle of this guide is to treat 1-Methyl-4-(2-phenylpropyl)benzene with the same level of caution as well-characterized hazardous aromatic hydrocarbons. This includes assuming it is flammable, a skin and eye irritant, and potentially harmful if inhaled or ingested.[1][2] The operational and disposal plans outlined below are built on a foundation of risk mitigation and adherence to best practices in laboratory safety.
Hazard Profile and a Proactive Stance on Safety
Given the chemical nature of 1-Methyl-4-(2-phenylpropyl)benzene, we must anticipate a hazard profile that includes:
-
Flammability: Aromatic hydrocarbons are typically flammable liquids and vapors.[1][2] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1] Electrical equipment should be explosion-proof.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2]
-
Aspiration Toxicity: If swallowed, there is a risk of the substance entering the airways, which can be fatal.[1][2]
-
Potential for Long-Term Health Effects: Many aromatic hydrocarbons are associated with serious health risks, including the potential to cause genetic defects and cancer, and cause damage to organs through prolonged or repeated exposure.[1][2]
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensuring personal safety. The following table summarizes the recommended PPE for handling 1-Methyl-4-(2-phenylpropyl)benzene, based on the hazards associated with similar aromatic hydrocarbons.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-Resistant Gloves (Nitrile, Neoprene, or Viton™) | Aromatic hydrocarbons can penetrate many common glove materials. Nitrile gloves offer good resistance to oils, greases, and petroleum products.[3][4] For extended contact, more robust options like neoprene or Viton™ should be considered.[3][5] Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Eyes | Chemical Splash Goggles | To protect against splashes and vapors that can cause serious eye irritation.[4] Goggles should provide a tight seal around the eyes. |
| Face | Face Shield (in conjunction with goggles) | When handling larger quantities or when there is a significant splash risk, a face shield provides an additional layer of protection for the entire face.[4] |
| Body | Flame-Retardant Laboratory Coat | A flame-retardant lab coat protects against splashes and potential flash fires. It should be worn fully buttoned. |
| Respiratory | Use in a certified Chemical Fume Hood | All handling of 1-Methyl-4-(2-phenylpropyl)benzene should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow diagram and detailed procedures provide a clear path for the safe handling of 1-Methyl-4-(2-phenylpropyl)benzene.
Caption: Workflow for Safe Handling of 1-Methyl-4-(2-phenylpropyl)benzene.
Experimental Protocol
1. Preparation:
- Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
- Verify Fume Hood Functionality: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Check the airflow monitor to confirm it is functioning correctly.
- Assemble Materials: Gather all necessary equipment, including the container of 1-Methyl-4-(2-phenylpropyl)benzene, reaction vessels, and any required solvents or reagents, and place them inside the fume hood.
2. Handling:
- Dispense Chemical: Perform all dispensing of the chemical inside the fume hood. Use caution to avoid splashing.
- Perform Experiment: Carry out the experimental procedure within the confines of the fume hood.
- Securely Close Container: Immediately after use, tightly close the container of 1-Methyl-4-(2-phenylpropyl)benzene.
3. Cleanup and Disposal:
- Decontaminate Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
- Dispose of Waste: All materials contaminated with 1-Methyl-4-(2-phenylpropyl)benzene, including used gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste in a properly labeled, sealed container.[7] Do not pour any amount down the drain.[8]
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles. Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (inside fume hood): Absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.[1][9]
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: A Responsible Conclusion to Your Research
All waste generated from the use of 1-Methyl-4-(2-phenylpropyl)benzene must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a separate, labeled hazardous waste container.[7]
-
Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and safety of your research environment.
References
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - PubMed. [Link]
-
Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise - SciELO. [Link]
-
Personal Protective Equipment: Hands - San Jose State University. [Link]
-
Understanding Solvents and PPE for Chemical Safety - C&S Sales. [Link]
-
Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles - UL Solutions. [Link]
-
1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS) - LookChem. [Link]
-
1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE HAZARD SUMMARY - New Jersey Department of Health. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. [Link]
-
Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]
Sources
- 1. cpchem.com [cpchem.com]
- 2. download.basf.com [download.basf.com]
- 3. sjsu.edu [sjsu.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. 1-methyl-4-(1-methylpropyl)benzene Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
